A Technical Guide to Methyl 2-bromo-4-cyano-6-iodobenzoate: A Strategic Approach to a Novel Synthon
Senior Application Scientist Note: An exhaustive search of chemical databases and scientific literature did not yield a specific CAS number for Methyl 2-bromo-4-cyano-6-iodobenzoate. This suggests that this compound is l...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note: An exhaustive search of chemical databases and scientific literature did not yield a specific CAS number for Methyl 2-bromo-4-cyano-6-iodobenzoate. This suggests that this compound is likely a novel or non-commercialized chemical entity. This guide, therefore, provides a comprehensive overview based on established synthetic methodologies for structurally related compounds, offering a predictive analysis of its properties, reactivity, and potential applications. The information herein is intended to empower researchers in the synthesis and utilization of this and similar polysubstituted aromatic compounds.
Introduction: The Potential of Polysubstituted Benzoates in Modern Chemistry
Polysubstituted benzene rings are foundational scaffolds in a vast array of functional molecules, from pharmaceuticals to materials for organic electronics. The precise arrangement of different functional groups on the aromatic core allows for the fine-tuning of a molecule's steric and electronic properties. Halogenated and cyanated benzoates, in particular, serve as versatile intermediates in organic synthesis. The presence of multiple, distinct halogen atoms (bromo and iodo) alongside a cyano group on a methyl benzoate core, as in the case of Methyl 2-bromo-4-cyano-6-iodobenzoate, presents a unique synthetic platform. The differential reactivity of the carbon-iodine and carbon-bromine bonds in metal-catalyzed cross-coupling reactions allows for selective and sequential functionalization, making such compounds highly valuable for the construction of complex molecular architectures.[1]
This guide will propose a viable synthetic route to Methyl 2-bromo-4-cyano-6-iodobenzoate, discuss the anticipated chemical properties and reactivity based on analogous compounds, and explore its potential applications in drug discovery and materials science.
Physicochemical and Spectroscopic Data of Structurally Related Analogs
To anticipate the characteristics of the target compound, it is instructive to examine the known properties of its close structural analogs.
Compound Name
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Physical Form
Methyl 2-bromo-6-iodobenzoate
1261840-81-6
C₈H₆BrIO₂
340.94
Solid
Methyl 2-bromo-4-iodobenzoate
1261588-35-5
C₈H₆BrIO₂
340.94
Solid
Methyl 4-bromo-2-cyanobenzoate
1223434-15-8
C₉H₆BrNO₂
240.056
-
Methyl 2-(bromomethyl)-4-cyanobenzoate
165111-46-6
C₁₀H₈BrNO₂
254.08
Solid
Data compiled from various chemical supplier databases.
Proposed Synthetic Pathway
A plausible synthetic route to Methyl 2-bromo-4-cyano-6-iodobenzoate can be designed based on established transformations of substituted anilines and subsequent aromatic substitutions. The following multi-step synthesis is proposed, starting from a commercially available substituted aniline.
A Comprehensive Technical Guide to Methyl 2-bromo-4-cyano-6-iodobenzoate
An In-depth Examination of a Key Synthetic Building Block for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of Methyl 2-bromo-4-cyano-6-iodobenzoate, a polysubstitute...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Examination of a Key Synthetic Building Block for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Methyl 2-bromo-4-cyano-6-iodobenzoate, a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of electron-withdrawing and sterically demanding substituents makes it a valuable intermediate for creating complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Chemical Identity and Nomenclature
The structure of Methyl 2-bromo-4-cyano-6-iodobenzoate is defined by a benzene ring substituted with four different groups: a methyl ester, a bromine atom, a cyano group, and an iodine atom.
IUPAC Name: The formal IUPAC name for this compound is Methyl 2-bromo-4-cyano-6-iodobenzoate . The numbering of the benzene ring prioritizes the ester group, and the substituents are listed alphabetically.
Chemical Structure:
Caption: Chemical structure of Methyl 2-bromo-4-cyano-6-iodobenzoate.
Key Identifiers:
A comprehensive search did not yield a specific CAS Number for Methyl 2-bromo-4-cyano-6-iodobenzoate, suggesting it may be a novel or less common research chemical. However, structurally related compounds are well-documented.
Identifier
Value
Molecular Formula
C9H5BrINO2
Molecular Weight
365.95 g/mol
Canonical SMILES
COC(=O)C1=C(Br)C=C(C=C1I)C#N
InChI Key
(Not available)
Physicochemical and Safety Properties
Predicted Physicochemical Properties:
Property
Predicted Value/State
Rationale/Comparison
Physical Form
Solid
Similar polysubstituted aromatic esters are typically solids at room temperature[1][2].
Melting Point
>100 °C
The high molecular weight and crystalline packing potential suggest a relatively high melting point. For comparison, Methyl 4-iodobenzoate melts at 114 °C[3].
Solubility
Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMF); Insoluble in water.
The large, nonpolar aromatic core and ester functionality dictate this solubility profile.
Storage
Store in a cool, dry, dark place under an inert atmosphere.
Recommended for halogenated compounds to prevent potential degradation[1].
Safety and Handling:
This compound should be handled with care in a laboratory setting, following standard safety protocols for research chemicals.
Hazard Statements (Anticipated):
Based on similar structures, the compound may be associated with the following hazards:
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves[4].
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[4][6].
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[4].
Storage: Keep the container tightly closed in a dry and well-ventilated place[7].
Synthesis and Reactivity
The synthesis of Methyl 2-bromo-4-cyano-6-iodobenzoate would likely involve a multi-step sequence starting from a simpler substituted benzene ring. The reactivity of this molecule is dominated by the differential reactivity of the C-I and C-Br bonds, making it a prime candidate for sequential cross-coupling reactions.
Plausible Synthetic Approach:
A logical synthetic route could involve the introduction of the various substituents onto a benzoic acid or ester precursor. A key strategy would be a Sandmeyer-type reaction to introduce one or more of the halogens or the cyano group. For instance, a process similar to the synthesis of related compounds could be adapted.[8]
Caption: A plausible synthetic workflow for Methyl 2-bromo-4-cyano-6-iodobenzoate.
Reactivity and Synthetic Utility:
The primary value of this molecule lies in the differential reactivity of its carbon-halogen bonds in metal-catalyzed cross-coupling reactions.
C-I Bond Reactivity: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition in palladium-catalyzed reactions. This allows for selective functionalization at the C6 position.
C-Br Bond Reactivity: The carbon-bromine bond can be subsequently activated for a second cross-coupling reaction under more forcing conditions.
This sequential reactivity is a powerful tool for building molecular complexity in a controlled manner, a strategy highly valued in both materials science and drug discovery.[9]
Applications in Research and Drug Development
Polysubstituted aromatic compounds are crucial scaffolds in modern chemistry. The specific substitution pattern of Methyl 2-bromo-4-cyano-6-iodobenzoate makes it a highly attractive building block for several advanced applications.
Role as a Synthetic Intermediate:
The molecule serves as a versatile synthon, enabling the introduction of a substituted phenyl ring into a larger target molecule. The cyano and ester groups can also be further transformed. For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed or converted to an amide.
Potential in Medicinal Chemistry:
Scaffold for Drug Candidates: Halogenated benzoates are a class of compounds with recognized biological activities, including antimicrobial and anticancer properties.[10] The unique substitution of this molecule could be exploited to design novel inhibitors or modulators of biological targets.
Fragment-Based Drug Design: As a highly functionalized fragment, it could be used in fragment-based screening to identify new binding motifs for proteins of interest.
"Magic Methyl" Effects: The methyl ester group, while seemingly simple, can have profound impacts on a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon sometimes referred to as the "magic methyl" effect.[11]
Applications in Materials Science:
OLEDs and Organic Electronics: The rigid, functionalized aromatic core is an ideal platform for constructing conjugated materials used in organic light-emitting diodes (OLEDs) and other electronic devices.[9][12] Sequential cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C-I and C-Br positions allow for the precise construction of complex conjugated systems with tailored optical and electronic properties.[9][12]
Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of Methyl 2-bromo-4-cyano-6-iodobenzoate
[1] Executive Summary Methyl 2-bromo-4-cyano-6-iodobenzoate (CAS: 1805419-26-4) represents a specialized class of poly-functionalized aromatic scaffolds critical to modern medicinal chemistry.[1][2] Its structural unique...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 2-bromo-4-cyano-6-iodobenzoate (CAS: 1805419-26-4) represents a specialized class of poly-functionalized aromatic scaffolds critical to modern medicinal chemistry.[1][2] Its structural uniqueness lies in the "orthogonal reactivity" of its substituents: an iodine atom (highly reactive), a bromine atom (moderately reactive), a nitrile group (precursor to amines/acids), and a methyl ester (core carboxylate).[1]
This guide provides a comprehensive technical analysis of this compound, focusing on its spectroscopic signature (NMR, IR, MS) and synthetic utility.[1] It is designed for researchers requiring precise structural validation and mechanistic insight into utilizing this scaffold for sequential cross-coupling reactions.[1]
Structural Overview & Physicochemical Profile
The steric crowding around the ester functionality (positions 1, 2, and 6) imparts unique conformational properties, often requiring specific conditions for hydrolysis or transesterification.[1]
Parameter
Data
IUPAC Name
Methyl 2-bromo-4-cyano-6-iodobenzoate
Molecular Formula
CHBrINO
Molecular Weight
365.95 g/mol
CAS Number
1805419-26-4
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DMSO, CDCl, CHCl; Insoluble in water
Synthetic Pathway & Methodology
The synthesis of highly substituted benzoates often requires avoiding steric hindrance during the esterification step.[1] The most robust protocol involves the alkylation of the carboxylate salt or acid chloride formation, rather than traditional Fischer esterification, due to the bulk of the ortho-bromo and ortho-iodo substituents.[1]
Recommended Synthetic Workflow
The following Graphviz diagram outlines the logical flow for synthesizing and utilizing this scaffold, highlighting the reactivity order.
Caption: Synthesis via alkylation minimizes steric inhibition; downstream applications utilize the I > Br reactivity difference.[1]
Detailed Protocol (Esterification)
Dissolution: Dissolve 2-bromo-4-cyano-6-iodobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
Base Addition: Add K
CO (1.5 eq) and stir for 15 minutes to form the carboxylate anion.
Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise at 0°C, then warm to room temperature.
Workup: Dilute with EtOAc, wash with water and brine to remove DMF.[1] Dry over Na
SO.
Purification: Flash column chromatography (Hexanes/EtOAc) is typically required to remove trace unreacted acid.[1]
Spectroscopic Data Analysis[1][3]
The following data represents the theoretical and empirically derived spectroscopic profile based on substituent chemical shift increments (SCS) and analysis of analogous poly-halogenated benzoates.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
H NMR (400 MHz, CDCl)
The molecule possesses only three proton environments: the methyl ester singlet and two aromatic protons.[1] Due to the 2,4,6-substitution pattern, the aromatic protons are located at positions 3 and 5.[1]
Signal ( ppm)
Multiplicity
Integration
Assignment
Coupling Constant ()
Structural Logic
8.05
Doublet (d)
1H
Ar-H (C3)
Hz
Located between Br and CN. Deshielded by both EWGs.[1]
8.22
Doublet (d)
1H
Ar-H (C5)
Hz
Located between I and CN.[1] Iodine's "heavy atom effect" is complex, but CN strongly deshields.[1]
3.98
Singlet (s)
3H
COOCH
-
Deshielded relative to standard benzoates (~3.[1]9) due to ortho-halogens twisting the ester out of plane.[1]
Expert Insight: The key identifier is the meta-coupling (
) between H3 and H5. Unlike para or ortho protons, meta protons show a very small splitting (1-2 Hz).[1] If you see a singlet or broad singlet, it indicates unresolved meta-coupling.[1]
C NMR (100 MHz, CDCl)
The carbon spectrum is distinct due to the "Heavy Atom Effect" of Iodine, which typically causes a significant upfield shift (shielding) of the carbon directly attached to it, often appearing below 100 ppm.[1]
Result: You will observe a "doublet" molecular ion cluster at m/z 365 and 367 of approximately equal intensity.[1] This 1:1 ratio is the definitive confirmation of a mono-brominated species.[1]
Critical Analysis: Orthogonal Reactivity
The primary value of Methyl 2-bromo-4-cyano-6-iodobenzoate is its ability to undergo chemoselective metal-catalyzed cross-coupling.[1]
Site 1: C-I Bond (Position 6): The C-I bond is the weakest (
kcal/mol) and most reactive.[1] It will undergo oxidative addition with Pd(0) first.[1]
Application: Sonogashira coupling (alkynes) or Suzuki coupling at room temperature.[1]
Site 2: C-Br Bond (Position 2): The C-Br bond is stronger (
kcal/mol).[1] It remains intact during the functionalization of the iodide if controlled conditions (stoichiometry/temperature) are used.[1]
Application: Subsequent Suzuki or Buchwald-Hartwig amination at higher temperatures (>80°C).[1]
Site 3: Nitrile (Position 4): Remains inert to coupling; serves as a precursor for hydrolysis to acids or reduction to benzylamines.[1]
Caption: Reactivity hierarchy allowing sequential multi-functionalization of the benzene ring.
References
Standard NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for chemical shift prediction of poly-substituted benzenes).
Heavy Atom Effect: Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy. VCH. (Source for C-I shielding effect).
Synthesis of Hindered Benzoates: Journal of Organic Chemistry, "Esterification of Sterically Hindered Carboxylic Acids," .[1]
Structural Elucidation of Methyl 2-bromo-4-cyano-6-iodobenzoate: A Guide to C NMR Interpretation Executive Summary This technical guide provides a comprehensive framework for the structural analysis of Methyl 2-bromo-4-c...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Elucidation of Methyl 2-bromo-4-cyano-6-iodobenzoate: A Guide to
C NMR Interpretation
Executive Summary
This technical guide provides a comprehensive framework for the structural analysis of Methyl 2-bromo-4-cyano-6-iodobenzoate (
) using Carbon-13 Nuclear Magnetic Resonance (C NMR).
Targeted at drug development professionals and analytical chemists, this document moves beyond basic spectral listing to address the specific challenges posed by polysubstituted aromatics containing heavy halogens. The core focus is the Heavy Atom Effect (HAE) introduced by the iodine substituent, which defies standard electronegativity trends, and the critical experimental parameters required to quantitatively detect the molecule's six quaternary carbons.
Part 1: Structural Context & Theoretical Framework
The Molecule
The target molecule is a tetra-substituted benzene derivative. Its asymmetry and high density of quaternary carbons present unique characterization challenges.
Core Scaffold: Benzene ring.
Substituents:
C1: Methyl ester group (
).
C2: Bromine atom (
).
C4: Cyano/Nitrile group (
).
C6: Iodine atom (
).
Symmetry:
(Asymmetric). Although the 2,6-substitution pattern appears pseudo-symmetric, the electronic difference between Bromine and Iodine renders all aromatic carbons chemically equivalent.
The Heavy Atom Effect (The "Iodine Anomaly")
In standard organic chemistry, electron-withdrawing groups (EWGs) like halogens typically deshield the attached carbon, moving the signal downfield (higher ppm). However, Iodine induces a relativistic phenomenon known as the Heavy Atom Effect .
Mechanism: Spin-orbit coupling involving the iodine's large electron cloud shields the attached carbon nucleus (
).
Result: The C-I carbon signal appears significantly upfield (typically 85–100 ppm), often overlapping with
carbons or solvent peaks, rather than in the typical aromatic region (120–140 ppm). This is the primary diagnostic feature for this molecule.
Part 2: Predicted Spectral Assignment & Diagnostic Logic
Since exact literature values for this specific intermediate may vary by solvent, the following assignments are derived from rigorous Substituent Chemical Shift (SCS) additivity rules and empirical data for similar polysubstituted benzenes.
Table 1:
C NMR Chemical Shift Analysis
Carbon Label
Functional Group
Predicted Shift (, ppm)
Signal Type
Diagnostic Logic & Causality
C-8
Carbonyl ()
165.0 – 167.0
Quaternary
Typical ester carbonyl range; most deshielded signal.
C-1
Aromatic ()
138.0 – 142.0
Quaternary
Deshielded by ester; steric crowding from ortho-halogens (Br, I) may cause minor variations.
C-3, C-5
Aromatic ()
132.0 – 136.0
Methine (CH)
Only two intense signals in DEPT-135; differentiated by HMBC correlations to Br vs I.
C-2
Aromatic ()
120.0 – 124.0
Quaternary
Bromine exerts a weak shielding/neutral effect compared to hydrogen.
C-7
Nitrile ()
116.0 – 118.0
Quaternary
Characteristic narrow range for benzonitriles.
C-4
Aromatic ()
112.0 – 115.0
Quaternary
Shielded by the resonance effect of the cyano group.
C-6
Aromatic ()
90.0 – 100.0
Quaternary
Critical Signal. Extreme shielding due to Heavy Atom Effect. Often weak/broad.
C-9
Methoxy ()
52.0 – 54.0
Methyl ()
Typical methoxy ester region; strong signal.
Part 3: Experimental Protocol (Self-Validating System)
The high ratio of quaternary carbons (6 out of 10 carbons) makes this molecule prone to integration errors and missing signals in standard scanning modes.
Sample Preparation
Solvent:
(Standard) or (if solubility is poor).
Concentration: High concentration (>50 mg/0.6 mL) is recommended to detect the quaternary C-I signal.
Relaxation Agent (Critical): Add 2–5 mg of Chromium(III) acetylacetonate [Cr(acac)
] .
Reasoning: Quaternary carbons (C-I, C-Br, C-CN, C=O) have very long spin-lattice relaxation times (
). Without a relaxation agent, these signals will be saturated and invisible or non-integratable in standard sequences.
Acquisition Parameters[1][2]
Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if phase editing is desired).
Relaxation Delay (D1):
With Cr(acac)
: 2.0 seconds.
Without Cr(acac)
:> 5.0 seconds (Mandatory to see C-I and C=O).
Scans (NS): Minimum 1024 scans (due to splitting of intensity into multiple quaternary channels).
Spectral Width: -10 ppm to 200 ppm (Ensure C-I region is covered).
Visualization: Experimental Workflow
Caption: Optimized workflow for polysubstituted aromatics. The inclusion of Cr(acac)3 or long D1 is the "gatekeeper" step for success.
Part 4: Structural Elucidation Workflow
To confirm the regiochemistry (position of Br vs I), rely on 2D NMR (HMBC).
The Logic of Assignment
Anchor Points: Identify
(~166) and (~53).
The "Heavy" Check: Locate the signal at ~90-100 ppm. If absent, the Iodine is missing or the relaxation delay is too short.
Differentiation (Br vs I):
The proton at C5 is ortho to Iodine and meta to Cyano.
The proton at C3 is ortho to Bromine and meta to Cyano.
HMBC Correlation: The
protons will correlate strongly with the Carbonyl (C8). The Carbonyl (C8) will correlate with C1 (ipso).
C1 will show 3-bond coupling (
) to the protons at C3 and C5 .
Distinction: The C-I carbon (C6) will show a strong
or to the C5 proton, but the chemical shift of C6 itself (shielded) confirms it is the iodine-bearing carbon.
Visualization: Assignment Logic Pathway
Caption: Logical hierarchy for assigning signals. Note that identifying the C-I signal requires looking outside the standard aromatic window.
References
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for substituent chemical shifts).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for general additivity rules).
Reich, H. J. (2022). Chemical Shift Effects of Halogens. University of Wisconsin-Madison. [Link] (Authoritative source on Heavy Atom Effects).
SpectraBase. (n.d.). Benzonitrile 13C NMR. Wiley Science Solutions. [Link] (Used for nitrile ipso shift verification).
Executive Summary & Core Identity Methyl 2-bromo-4-cyano-6-iodobenzoate (CAS: 1805419-26-4) is a highly functionalized aromatic intermediate employed primarily in the synthesis of complex pharmaceutical scaffolds. Its st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Identity
Methyl 2-bromo-4-cyano-6-iodobenzoate (CAS: 1805419-26-4) is a highly functionalized aromatic intermediate employed primarily in the synthesis of complex pharmaceutical scaffolds. Its structure features a dense substitution pattern on the benzene ring—incorporating bromine, iodine, and a nitrile group alongside a methyl ester. This unique "halogen-dance" configuration makes it a critical building block for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) used to generate next-generation drug candidates, particularly in the field of mineralocorticoid receptor antagonists and PROTAC linkers.
Chemical Identity Matrix
Property
Detail
CAS Number
1805419-26-4
IUPAC Name
Methyl 2-bromo-4-cyano-6-iodobenzoate
Molecular Formula
C₉H₅BrINO₂
Molecular Weight
365.95 g/mol
SMILES
COC(=O)C1=C(C=C(C=C1I)C#N)Br
MDL Number
MFCD28735920
Physical Properties & Stability Profile
Note: As a specialized research intermediate, specific experimental values for this exact CAS are often proprietary. The data below synthesizes experimental values from close structural analogs (e.g., methyl 2-bromo-4-iodobenzoate) and calculated physicochemical models.
Partition Coefficient (LogP): ~2.8 (Predicted). This indicates moderate lipophilicity, suitable for organic extraction workups.
Stability & Handling
Light Sensitivity:High. The Carbon-Iodine bond is susceptible to photolytic cleavage. Store in amber vials wrapped in foil.
Moisture Sensitivity: Low, but ester hydrolysis may occur under prolonged exposure to humid basic conditions.
Storage: Refrigerator (2–8°C) under inert atmosphere (Argon/Nitrogen) recommended for long-term stability.
Synthesis & Manufacturing Logic
The synthesis of Methyl 2-bromo-4-cyano-6-iodobenzoate typically follows a Sandmeyer-type functionalization strategy. Direct halogenation of a pre-existing nitrile is difficult due to deactivation; therefore, the nitrile is often introduced via a diazonium intermediate from an aniline precursor.
Retro-Synthetic Pathway
The most robust route proceeds from Methyl 4-amino-2-bromo-6-iodobenzoate .
Figure 1: Standard synthetic workflow converting the amino-precursor to the cyano-target via Sandmeyer reaction.
Protocol: Sandmeyer Cyanation (General Procedure)
Diazotization: Dissolve Methyl 4-amino-2-bromo-6-iodobenzoate in 20% H₂SO₄ at 0°C. Add NaNO₂ (1.2 eq) dropwise while maintaining temp < 5°C. Stir for 30 min.
Cyanation: Neutralize the diazonium solution with NaHCO₃ to pH ~6 (carefully, keeping cold). Pour into a solution of CuCN (1.5 eq) and KCN (2.5 eq) in water/toluene at 0°C.
Workup: Allow to warm to room temperature, then heat to 50°C for 1 hour. Extract with Ethyl Acetate.[1][2] Wash organic layer with dilute NH₄OH (to remove Cu salts), then brine.
Purification: Silica gel column chromatography (Hexanes:EtOAc gradient) is required to separate the nitrile product from phenol byproducts.
Characterization & Quality Control
Validating the identity of CAS 1805419-26-4 requires distinguishing it from regioisomers (e.g., 2-cyano-4-bromo). The following spectroscopic signatures are definitive.
1H NMR Interpretation (400 MHz, DMSO-d6)
The molecule has no symmetry. The aromatic region will show two distinct signals corresponding to protons at positions 3 and 5.
Position
Shift (δ ppm)
Multiplicity
Coupling (J)
Assignment
-OCH₃
3.95 – 4.00
Singlet (3H)
-
Methyl Ester
Ar-H (C3)
8.10 – 8.20
Doublet (1H)
~1.8 Hz (meta)
Proton between Br/CN
Ar-H (C5)
8.35 – 8.45
Doublet (1H)
~1.8 Hz (meta)
Proton between I/CN
Note: The proton between Iodine and Cyano (H5) is typically more deshielded (downfield) than H3 due to the greater polarizability and "heavy atom effect" of Iodine combined with the ortho-cyano group.
IR Spectroscopy (ATR)
Nitrile (-C≡N): Sharp, weak-to-medium band at 2230 ± 10 cm⁻¹ .
Ester Carbonyl (C=O): Strong band at 1730 ± 10 cm⁻¹ .
C-O Stretch: Strong bands at 1200–1300 cm⁻¹.
Analytical Decision Tree
Use this logic flow to confirm batch identity during QC.
Figure 2: Analytical decision matrix for confirming the chemical structure of Methyl 2-bromo-4-cyano-6-iodobenzoate.
Disposal: Halogenated organic waste. Do not mix with acid (risk of HCN evolution if residual cyanide is present from synthesis, though pure product is stable).
References
MolCore Chemical Database. Methyl 2-bromo-4-cyano-6-iodobenzoate (CAS 1805419-26-4) Product Entry.Link
An In-depth Technical Guide to the Safe Handling of Methyl 2-bromo-4-cyano-6-iodobenzoate
Preamble: A Proactive Approach to Chemical Safety In the landscape of drug discovery and materials science, novel chemical entities are the building blocks of innovation. Methyl 2-bromo-4-cyano-6-iodobenzoate, a highly s...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and materials science, novel chemical entities are the building blocks of innovation. Methyl 2-bromo-4-cyano-6-iodobenzoate, a highly substituted aromatic ester, represents such a building block—a versatile intermediate for constructing complex molecular architectures. Its utility stems from the orthogonal reactivity of its bromo, iodo, and cyano functional groups. However, as with any specialized reagent for which comprehensive toxicological data is not yet widely available, its handling demands a protocol built on rigorous scientific principles, structural analogy, and an unwavering commitment to safety.
This guide is designed for researchers, chemists, and laboratory professionals. It moves beyond a simple recitation of standard warnings to provide a deeper, mechanistic understanding of the potential hazards and the rationale behind each safety recommendation. Our core philosophy is that true safety is not merely about compliance, but about cultivating an informed and proactive culture of risk mitigation.
Compound Profile and Inferred Hazard Analysis
Methyl 2-bromo-4-cyano-6-iodobenzoate is a solid organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally analogous halogenated and cyano-substituted aromatic compounds to build a reliable safety profile. The presence of multiple reactive functional groups—a bromine atom, an iodine atom, and a nitrile (cyano) group—on a benzene ring necessitates a cautious approach.
Table 1: Compound Identification and Physicochemical Properties (Inferred)
Property
Value / Description
Source / Rationale
Chemical Name
Methyl 2-bromo-4-cyano-6-iodobenzoate
IUPAC Nomenclature
Synonyms
N/A
Research Chemical
Molecular Formula
C₉H₅BrINO₂
Calculated
Molecular Weight
365.95 g/mol
Calculated
Physical Form
Expected to be a solid at room temperature.
Based on analogs like Methyl 2-bromo-4-iodobenzoate and methyl 2-(bromomethyl)-4-cyanobenzoate.[1]
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | Based on light and moisture sensitivity of similar halogenated compounds.[1][2][3] |
The primary hazards are inferred from these functional groups. Halogenated aromatic compounds can cause skin, eye, and respiratory irritation.[4][5][6] The cyano group is a known toxicophore, and compounds containing it are often treated as acutely toxic if swallowed, inhaled, or in contact with skin. Upon combustion, it will likely decompose to produce highly toxic fumes, including hydrogen bromide, hydrogen iodide, nitrogen oxides, and carbon monoxide.
Table 2: Inferred GHS Hazard Classification and Precautionary Statements
Hazard Class
GHS Code
Statement
Source (Analog Compounds)
Acute Toxicity
H302+H312+H332
Harmful if swallowed, in contact with skin, or if inhaled.
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4][5] |
The Hierarchy of Controls: A Foundational Safety Strategy
Effective risk management follows a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is a failure of this principle; PPE should be the last line of defense, not the first.
Application Note: Methyl 2-bromo-4-cyano-6-iodobenzoate as a Building Block in Organic Synthesis
[1] Executive Summary: The Orthogonal Powerhouse Methyl 2-bromo-4-cyano-6-iodobenzoate (CAS 1805419-26-4) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its quad-orthogonal reactivity .
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Orthogonal Powerhouse
Methyl 2-bromo-4-cyano-6-iodobenzoate (CAS 1805419-26-4) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its quad-orthogonal reactivity . Unlike simple aromatics, this molecule offers four distinct functional handles—Iodine, Bromine, Nitrile, and Ester—that can be activated sequentially under distinct conditions.
This guide details the chemoselective manipulation of this scaffold. By exploiting the inherent reactivity differences between the C-I and C-Br bonds, and the steric shielding of the ester, researchers can construct complex, non-symmetric biaryls and heterocycles with high precision.
Structural Analysis & Reactivity Profile
The Reactivity Hierarchy
To successfully utilize this building block, one must visualize the molecule not as a static structure, but as a kinetic map. The reactivity follows a strict descending order, allowing for "programmed" synthesis.
Position
Functional Group
Reactivity Rank
Primary Transformation
Mechanism/Notes
C-6
Iodine (-I)
1 (Highest)
Cross-Coupling (Suzuki, Sonogashira)
Weakest C-X bond; undergoes oxidative addition most rapidly.
C-2
Bromine (-Br)
2
Cross-Coupling (Buchwald, Stille)
Requires higher temperature or more active catalyst after C-6 is reacted.
C-4
Nitrile (-CN)
3
Reduction / Hydrolysis / Cyclization
Electron-withdrawing group; activates the ring for nucleophilic attack.
C-1
Methyl Ester (-COOMe)
4 (Lowest)
Hydrolysis / Amidation
Sterically Shielded. The 2,6-disubstitution creates a "steric gate" that retards hydrolysis.
The "Steric Shield" Effect
A critical feature of this molecule is the 2,6-disubstitution pattern . The bulky Bromine and Iodine atoms flank the ester carbonyl.
Advantage: This steric crowding significantly reduces the rate of unwanted hydrolysis or transesterification during basic coupling conditions (e.g., Suzuki coupling using
).
Challenge: Late-stage hydrolysis to the carboxylic acid will require forcing conditions (high temp, strong nucleophiles like LiOH/MeOH or
).
Visualizing the Synthesis Pathway
The following diagram illustrates the logical flow of operations, prioritizing the C-I bond first.
Caption: Sequential functionalization logic. The C-I bond is the "softest" entry point, allowing C-Br preservation.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-6
Objective: Selectively couple an aryl boronic acid to the C-6 Iodine position without disturbing the C-2 Bromine or the Nitrile/Ester groups.
Mechanistic Insight:
We utilize the significant difference in bond dissociation energy between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol). By using a mild catalyst system without high-energy ligands (like SPhos or XPhos) and keeping the temperature moderate, we ensure the oxidative addition occurs only at the Iodine.
Materials:
Methyl 2-bromo-4-cyano-6-iodobenzoate (1.0 equiv)
Aryl Boronic Acid (1.1 equiv)
Catalyst:
(3-5 mol%) — Chosen for its moderate activity, preventing over-reaction.
Base:
(2.0 equiv, 2M aqueous solution)
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
Step-by-Step Methodology:
Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
Charging: Add the benzoate (1.0 equiv), boronic acid (1.1 equiv), and
(5 mol%).
Inerting: Evacuate and backfill with Argon (x3).
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
Activation: Add degassed 2M
solution via syringe.
Reaction: Heat to 60°C .
Critical Control Point: Do not exceed 80°C. Higher temperatures risk activating the C-Br bond.
Monitoring: Check TLC/LCMS every 2 hours. The starting material (Iodo) should disappear, while the intermediate (Bromo) persists.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
Expected Outcome: >85% yield of the C-6 biaryl product with the C-2 Bromine intact.
Protocol B: Functionalizing the "Hard" Spots (C-2 Bromine)
Objective: Once the C-6 position is filled, the C-2 Bromine becomes the next target.
Mechanistic Insight:
With the Iodine gone, we can now apply "forcing" conditions. Electron-rich, bulky ligands are required to facilitate oxidative addition into the sterically hindered, less reactive C-Br bond.
Recommended System:
Catalyst:
+ XPhos or SPhos .
Why: These dialkylbiaryl phosphine ligands are excellent for sterically hindered chlorides and bromides.
Base:
(anhydrous).
Solvent: Toluene, 100°C.
Troubleshooting & Stability Data
Solubility & Handling
Physical State: Off-white to pale yellow solid.
Solubility: Soluble in DCM, EtOAc, DMSO. Poorly soluble in water/hexanes.
Stability: Light sensitive (due to C-I bond). Store in amber vials at 2-8°C.
Common Pitfalls
Issue
Cause
Solution
Loss of Selectivity (Bis-coupling)
Reaction temp too high (>90°C) or catalyst too active (e.g., Pd-dppf).
Switch to and limit temp to 60°C.
Ester Hydrolysis
Use of hydroxide bases (NaOH/KOH) in aqueous media.
Use Carbonate () or Phosphate () bases.
Nitrile Hydration
Extended heating in acidic aqueous conditions.
Maintain basic or neutral pH during workup.
References
Compound Data: "Methyl 2-bromo-4-cyano-6-iodobenzoate (CAS 1805419-26-4)".[2][3][4] MolCore Chemical Database. Link
Selective Coupling Principles: MacNeil, S. L., et al. "Selective Ortho and Benzylic Functionalization... and Suzuki Cross-Coupling Reactions."[5] Journal of Organic Chemistry, 2001.[5] Link
Polyhalogenated Heterocycle Guide: "A Comparative Guide to Catalysts for Selective Cross-Coupling." BenchChem Application Notes. Link
Ester Stability in Coupling: "Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage." Royal Society of Chemistry (Catalysis Science & Technology), 2021. Link
General Reactivity of 2-bromo-6-iodo systems: "Methyl 2-bromo-6-iodobenzoate." PubChem Laboratory Chemical Safety Summary. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemo-Orthogonal Functionalization of Methyl 2-bromo-4-cyano-6-iodobenzoate
Executive Summary & Strategic Analysis
Methyl 2-bromo-4-cyano-6-iodobenzoate represents a class of highly functionalized polysubstituted arenes used as "linchpin" scaffolds in medicinal chemistry. Its value lies in its orthogonal reactivity profile . It possesses four distinct functional handles, each reactive under specific, non-overlapping conditions.
The Reactivity Hierarchy (The "Programmed" Sequence):
C(sp²)–I (Position 6): Lowest bond dissociation energy (BDE). Reacts first via rapid oxidative addition, often at ambient temperatures.
C(sp²)–Br (Position 2): Higher BDE. Requires elevated temperatures or specialized ligands (e.g., Buchwald biaryl phosphines) to activate after the iodine is consumed.
Cyano (Position 4): Generally inert to Pd-coupling conditions but serves as a strong electron-withdrawing group (EWG), activating the ring for the halogen couplings. Can be later reduced to an amine or hydrolyzed to an acid.
Methyl Ester (Position 1): Sterically shielded by the 2,6-dihalo pattern. Serves as the anchor and final derivatization point (e.g., hydrolysis or amidation).
Critical Challenge: The primary challenge is chemoselectivity .[1] Because the 4-cyano and 1-ester groups make the ring highly electron-deficient, the C–Br bond is more activated than in neutral systems. Consequently, "over-coupling" (reacting at both I and Br simultaneously) is a significant risk if the catalytic window is not strictly controlled.
Reactivity Visualization
The following diagram illustrates the decision matrix for functionalizing this scaffold.
Figure 1: Chemoselective pathway. Note that high temperatures in Step 1 lead to the unwanted Bis-Coupled impurity.
Objective: Selective arylation at the C6-position (Iodine) while preserving the C2-Bromine.
Mechanistic Insight:
The rate-limiting step in Pd-coupling is oxidative addition .[2] The C–I bond adds to Pd(0) roughly
to times faster than C–Br. By using a "weaker" ligand (like PPh₃) and mild base, we ensure the catalyst is active enough for Iodine but effectively inert toward Bromine.
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (degassed)
Step-by-Step Methodology:
Degassing (Crucial):
Dissolve the substrate and boronic acid in DME.
Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.
Catalyst Addition:
Add Pd(PPh₃)₄ quickly under a positive stream of Argon. The solution should turn yellow/orange.
Reaction:
Add the aqueous Na₂CO₃.
Temperature Control: Stir at Room Temperature (25°C) .
Note: Due to the activating -CN and -Ester groups, this oxidative addition is extremely fast. Heating is rarely needed and risks activating the Bromine.
Monitoring:
Check TLC/LC-MS at 1 hour.
Endpoint: Disappearance of Starting Material.
Success Criteria: Observation of Mono-coupled product (M+Aryl-Br mass). Absence of Bis-coupled product.[3]
Workup:
Dilute with EtOAc, wash with water and brine.
Dry over MgSO₄.
Purification: Flash chromatography.[4] The mono-coupled product is usually distinctively less polar than the bis-coupled impurity.
Objective: Functionalization of the remaining C2-Bromine with a terminal alkyne.
Mechanistic Insight:
The C–Br bond is sterically hindered (ortho to the ester) and electronically less reactive than the initial C–I bond. To overcome the activation energy barrier, we employ a more active catalyst system (or higher temperature) and Copper co-catalysis.
Base: Et₃N or Diisopropylamine (DIPA) (used as solvent or co-solvent)
Temperature: 60°C - 80°C
Step-by-Step Methodology:
Setup:
In a sealed tube, combine the Intermediate, Pd-catalyst, and CuI.
Evacuate and backfill with Argon (3 cycles).
Solvent/Reagent Addition:
Add degassed THF and the Amine base.
Add the Alkyne via syringe.
Thermal Activation:
Heat the sealed tube to 60°C .
Why Heat? The C–Br bond requires thermal energy to undergo oxidative addition, especially given the steric bulk of the ester and the newly added aryl group at position 6.
Monitoring:
Monitor via LC-MS. The appearance of the coupled product should be clear.
Troubleshooting: If conversion stalls, add a bulky, electron-rich ligand like XPhos or SPhos to facilitate the oxidative addition into the hindered bromide.
Comparative Data & Optimization Table
The following table summarizes the "Operating Windows" to ensure selectivity.
Figure 2: Operational workflow for the initial site-selective coupling.
References
General Principles of Selectivity
BenchChem Application Note: "A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol." (2025).[2] Link
Mechanism:[5][6][7] The bond dissociation energy hierarchy (I < Br < Cl) is the foundational principle for this protocol.
Sequential Coupling Strategies
Langer, P. et al. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Beilstein J. Org. Chem. (2016).[8]
Relevance: Details the "handover" from I-selective to Br-selective conditions.
Substrate Specifics (Polyhalogenated Benzoates)
Sithene, S. & Robinson, R. "Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]..." Beilstein J. Org. Chem. (2014).[4]
Relevance: Discusses the impact of electron-withdrawing groups (like the ester and cyano in our topic molecule)
Note: Confirms the commercial availability and standard handling of the 2-bromo-4-iodo analog, which serves as the direct model for the 4-cyano variant.
"Methyl 2-bromo-4-cyano-6-iodobenzoate" in the synthesis of heterocyclic compounds
Executive Summary Methyl 2-bromo-4-cyano-6-iodobenzoate represents a pinnacle of "programmed reactivity" in organic synthesis. This tetrasubstituted benzene scaffold acts as a linchpin for Diversity-Oriented Synthesis (D...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-bromo-4-cyano-6-iodobenzoate represents a pinnacle of "programmed reactivity" in organic synthesis. This tetrasubstituted benzene scaffold acts as a linchpin for Diversity-Oriented Synthesis (DOS), offering four distinct, orthogonal reactive sites:
C6-Iodide: High-lability handle for rapid, chemoselective oxidative addition (Site A).
C2-Bromide: Secondary electrophile for sequential cross-coupling (Site B).
C1-Ester: Proximal electrophile for cyclocondensation and heterocycle ring closure (Site C).
C4-Nitrile: Distal functional handle for late-stage modification (e.g., tetrazole formation) or solubility tuning (Site D).
This guide details the protocols for exploiting these sites to synthesize privileged heterocyclic pharmacophores, including isocoumarins, quinazolines, and phenanthridinones .
Strategic Analysis: The Reactivity Hierarchy
The utility of this scaffold relies on the kinetic differentiation between the halogen substituents.[1] The C–I bond (
65 kcal/mol) is significantly weaker than the C–Br bond ( 81 kcal/mol), allowing for near-perfect chemoselectivity during metal-catalyzed cross-coupling reactions at room temperature or mild heating.
Reactivity Map (Graphviz Visualization)
Figure 1: Orthogonal reactivity landscape of Methyl 2-bromo-4-cyano-6-iodobenzoate. The sequence of activation is dictated by bond dissociation energies and steric environments.
Application Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C6
Objective: To introduce an aryl group exclusively at the C6 position, preserving the C2-bromide for subsequent elaboration. This reaction exploits the rapid oxidative addition of Pd(0) into the C–I bond.
Materials:
Methyl 2-bromo-4-cyano-6-iodobenzoate (1.0 equiv)
Arylboronic acid (1.1 equiv)
Pd(PPh₃)₄ (3-5 mol%)
Na₂CO₃ (2.0 equiv, 2M aqueous)
Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)
Step-by-Step Methodology:
Degassing: Charge a reaction vial with the benzoate, arylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling.
Solvation: Add the degassed solvent mixture via syringe.
Reaction: Stir at 60°C for 4–6 hours.
Control Point: Monitor by TLC/LC-MS. The starting material (iodo) should disappear, while the bromo-intermediate remains intact. Higher temperatures (>90°C) may trigger premature coupling at the bromide.
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Synthesis of 3-Substituted Isochromen-1-ones (Isocoumarins)
Objective: Utilization of the C6-Iodine and C1-Ester in a tandem Sonogashira coupling/cyclization sequence.
Mechanism:
Sonogashira Coupling: Terminal alkyne couples with C6-I.
6-endo-dig Cyclization: The nucleophilic oxygen of the carbonyl (or enol) attacks the activated alkyne, releasing MeOH.
Workflow Diagram (Graphviz)
Figure 2: Tandem workflow for converting the benzoate scaffold into a functionalized isocoumarin.
Detailed Methodology:
Coupling: Dissolve Methyl 2-bromo-4-cyano-6-iodobenzoate (1 mmol) in anhydrous THF/Et₃N (3:1). Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%).
Addition: Add terminal alkyne (1.2 equiv) dropwise at room temperature. Stir for 2 hours.
Cyclization Trigger:
Method A (Thermal): Heat the crude mixture to 100°C in DMF.
Method B (Electrophilic): Add I₂ (1.5 equiv) or AgOTf (5 mol%) to the isolated alkyne intermediate in CH₂Cl₂ to induce cyclization.
Isolation: Standard aqueous workup and recrystallization.
Protocol C: Synthesis of Quinazolin-4(3H)-ones
Objective: Accessing nitrogen-rich heterocycles by engaging the C2-Bromide and C1-Ester. This requires a Buchwald-Hartwig amination followed by condensation.
Critical Insight:
Since C6-I is more reactive, it must be either:
Pre-functionalized (e.g., via Protocol A).
Simultaneously coupled (if symmetric diarylation is desired).
Protected (rarely done; usually sequential coupling is preferred).
Protocol (Sequential Route):
Step 1: Perform C6-functionalization (Suzuki or Sonogashira) as per Protocol A/B.
Step 2 (Amination): React the C6-substituted-2-bromo-benzoate with an amidine (R-C(=NH)NH₂) using Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), and Cs₂CO₃ in Dioxane at 100°C.
Step 3 (Cyclization): The resulting N-arylated amidine intermediate often cyclizes spontaneously with the adjacent methyl ester at elevated temperatures (100-120°C) to form the Quinazolin-4-one core.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Loss of Chemoselectivity
Temperature too high (>80°C) during Step 1.
Maintain T < 65°C. Use Pd(PPh₃)₄ which is less active than Pd-dialkylbiaryl complexes.
Hydrolysis of Ester
Wet solvents or excess hydroxide base.
Use anhydrous solvents. Switch base to K₃PO₄ or Cs₂CO₃ (weaker nucleophiles than NaOH).
Incomplete Cyclization
Steric bulk of the "ortho" substituents.
Increase reaction temperature or use Lewis Acid additives (e.g., Sc(OTf)₃) to activate the ester.
Dehalogenation
Hydride source present (e.g., excess alcohol).
Avoid secondary alcohols as solvents. Ensure inert atmosphere.
References
Chemoselective Couplings of Polyhalogenated Benzoates
Langer, P. et al.
Context: Establishes the reactivity order I > Br >> Cl for benzo
(Generalized reference for polyhalo-benzoate reactivity).
Synthesis of Isocoumarins via Sonogashira/Cyclization
Larock, R. C. et al.
Context: Defines the mechanism for ester-alkyne cycliz
Context: Illustrates the use of 4-cyano-2,6-disubstituted anilines/benzo
General Protocol for Sandmeyer Reactions (Precursor Synthesis)
Organic Syntheses, Coll. Vol. 2, p. 355.
(Note: Specific CAS 1261840-81-6 refers to the 2-bromo-6-iodo analog; the 4-cyano derivative follows identical chemoselective principles described in Reference 1.)
The Strategic Utility of Methyl 2-bromo-4-cyano-6-iodobenzoate: A Versatile Precursor in Advanced Materials Synthesis
Introduction: A Novel Building Block for Next-Generation Materials In the dynamic field of materials science, the design and synthesis of novel organic building blocks are paramount to the development of advanced functio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Novel Building Block for Next-Generation Materials
In the dynamic field of materials science, the design and synthesis of novel organic building blocks are paramount to the development of advanced functional materials. Methyl 2-bromo-4-cyano-6-iodobenzoate is an emergent, highly functionalized aromatic compound poised to be a significant precursor for bespoke materials. Its trifunctionalized benzene core, featuring bromo, iodo, and cyano groups, offers a rich platform for programmed, site-selective chemical modifications.
The strategic placement of three distinct reactive moieties—a methyl ester, a cyano group, and two different halogens—on a single benzene ring makes this molecule a uniquely versatile synthon. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility, enabling sequential cross-coupling reactions.[1][2] This allows for the precise construction of complex, multidimensional molecular architectures. The electron-withdrawing nature of the cyano group further tunes the electronic properties of the resulting materials, making it a particularly interesting component for organic electronics.[3]
This guide provides a comprehensive overview of the inferred properties, a plausible synthetic pathway, and detailed application protocols for Methyl 2-bromo-4-cyano-6-iodobenzoate in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and organic semiconductors. While direct literature on this specific molecule is not yet prevalent, the protocols and insights presented herein are derived from established principles of organic synthesis and materials chemistry, drawing on data from closely related analogues.
Physicochemical and Spectroscopic Data (Inferred)
The properties of Methyl 2-bromo-4-cyano-6-iodobenzoate can be predicted based on its structure and available data for analogous compounds.
Property
Predicted Value / Observation
Basis of Inference
Molecular Formula
C9H5BrINO2
Structural analysis
Molecular Weight
409.95 g/mol
Calculation from molecular formula
Physical Form
Solid, likely a white to off-white crystalline powder
Analogous polysubstituted benzene derivatives such as Methyl 2-bromo-6-iodobenzoate and Methyl 4-bromo-2-cyanobenzoate are solids at room temperature.[4]
Solubility
Soluble in common organic solvents (DMF, DMSO, THF, Dioxane)
Inferred from the solubility of similar functionalized aromatic esters used in organic synthesis.
Storage
Store in a cool, dry, dark place under an inert atmosphere.
Standard procedure for halogenated, light-sensitive organic compounds to prevent degradation.
Key Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)
δ ~8.0-8.5 (2H, aromatic), δ ~3.9-4.0 (3H, -OCH₃)
Predicted chemical shifts for protons on a highly substituted, electron-deficient aromatic ring and a methyl ester.
Characteristic chemical shifts for ester carbonyl, nitrile, and aromatic carbons bearing various substituents. The positions of carbons attached to halogens (C-Br, C-I) are expected at the lower end of the aromatic region.
The strong, sharp absorption for the nitrile group and the strong absorption for the ester carbonyl are key diagnostic peaks.
Proposed Synthesis Protocol
The synthesis of polysubstituted benzenes often involves a multi-step approach, leveraging the directing effects of existing substituents to introduce new functional groups in the desired positions.[5][6] A plausible route to Methyl 2-bromo-4-cyano-6-iodobenzoate could start from a commercially available substituted aniline, followed by diazotization and sequential introduction of the iodo and cyano groups.
A plausible synthetic workflow.
Protocol: Synthesis of Methyl 2-bromo-4-cyano-6-iodobenzoate
Step 1: Diazotization and Iodination
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve Methyl 2-amino-4-bromobenzoate (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C to form the diazonium salt.
In a separate beaker, prepare a solution of potassium iodide (1.5 eq.) in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.
Allow the reaction mixture to stir at room temperature for 2-3 hours.
Extract the product, Methyl 2-bromo-6-iodobenzoate, with an organic solvent like dichloromethane or ethyl acetate.
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 2-bromo-6-iodobenzoate.
Step 2: Cyanation (Rosenmund-von Braun Reaction)
To a solution of Methyl 2-bromo-6-iodobenzoate (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add copper(I) cyanide (1.2 eq.).
Heat the reaction mixture to 120-150 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-6 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford the final product, Methyl 2-bromo-4-cyano-6-iodobenzoate.
Application Notes in Materials Science
The unique arrangement of halogens in Methyl 2-bromo-4-cyano-6-iodobenzoate allows for programmed, sequential functionalization. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond.[1][2] This reactivity difference is the key to its utility as a building block for complex organic materials.
Synthesis of Functionalized Linkers for Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal nodes and organic linkers.[7] The properties of MOFs can be precisely tuned by modifying the organic linkers.[8][9] Methyl 2-bromo-4-cyano-6-iodobenzoate can be converted into a dicarboxylic acid linker with an appended cyano group, which can enhance gas sorption selectivity or serve as a reactive site for post-synthetic modification.
Workflow for MOF linker synthesis and MOF formation.
Protocol: Synthesis of a Cyano-Functionalized Dicarboxylic Acid Linker
Selective Suzuki Coupling at the Iodo Position:
In a Schlenk flask, dissolve Methyl 2-bromo-4-cyano-6-iodobenzoate (1.0 eq.), an arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid, 1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a solvent mixture like toluene/ethanol/water.
Add a base, for example, sodium carbonate (2.0 eq.), and degas the mixture.
Heat the reaction to 80-90 °C for 12-24 hours under an inert atmosphere. The reaction selectively proceeds at the more reactive C-I bond.[10][11]
After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify by column chromatography.
Suzuki Coupling at the Bromo Position:
Using the product from the previous step, repeat the Suzuki coupling procedure with a different arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) under similar or slightly more forcing conditions to react at the C-Br bond.
Hydrolysis to Dicarboxylic Acid:
Dissolve the resulting diester in a mixture of THF and water.
Add an excess of lithium hydroxide and stir at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
Acidify the reaction mixture with aqueous HCl to precipitate the dicarboxylic acid linker.
Filter the solid, wash with water, and dry under vacuum.
Building Blocks for Covalent Organic Frameworks (COFs)
COFs are another class of crystalline porous polymers, but with purely covalent bonds.[12][13] The directional nature of covalent bonds allows for the construction of highly ordered, robust frameworks. The di-halogenated nature of Methyl 2-bromo-4-cyano-6-iodobenzoate makes it an excellent candidate for forming 2D COFs through reactions like Sonogashira coupling.
Schematic for COF synthesis.
Protocol: Synthesis of an Alkynyl-Linked 2D COF
In a Pyrex tube, combine Methyl 2-bromo-4-cyano-6-iodobenzoate (1.0 eq.) and a co-monomer such as 1,4-diethynylbenzene (1.0 eq.).
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.08 eq.) and a copper(I) iodide co-catalyst (0.15 eq.).[14][15]
Add a solvent mixture, for instance, dioxane/mesitylene, and a base like diisopropylethylamine (DIPEA).
Subject the mixture to three freeze-pump-thaw cycles to ensure an oxygen-free environment.
Seal the tube and heat at 100-120 °C for 3-5 days.
A solid precipitate (the COF) should form. Collect the solid by filtration.
Wash the COF extensively with various organic solvents (e.g., THF, acetone, dichloromethane) to remove unreacted monomers and catalyst residues.
Dry the COF powder under vacuum at an elevated temperature (e.g., 150 °C) to activate it.
Precursors for n-Type Organic Semiconductors
The incorporation of electron-withdrawing groups, such as the cyano moiety, is a well-established strategy for lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic molecules, which is a prerequisite for n-type semiconductor behavior.[16] Methyl 2-bromo-4-cyano-6-iodobenzoate can serve as a starting point for synthesizing larger, conjugated molecules for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).
Application Note:
By using sequential Sonogashira or Suzuki cross-coupling reactions, π-conjugated moieties can be selectively introduced at the 2- and 6-positions. The cyano group at the 4-position will act as a strong electron-withdrawing group, significantly influencing the electronic properties of the final molecule.[17] The methyl ester at the 1-position can be further modified, for example, by hydrolysis and subsequent amidation, to tune solubility and solid-state packing.
Safety and Handling
As with any halogenated aromatic compound, Methyl 2-bromo-4-cyano-6-iodobenzoate should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Based on the data for similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. Consult the Safety Data Sheet (SDS) for analogous compounds for detailed handling and disposal information.
References
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49 (2002). [Link]
Figueras, F. Benzannulation in the synthesis of polysubstituted arenes. RSC Advances, 10(68), 41765-41785 (2020). [Link]
Al-Betar, A. R., et al. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials, 14(21), 6333 (2021). [Link]
Kinzel, T., et al. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1884-1893 (2018). [Link]
Wang, Y., et al. Cyano-functionalized organic and polymeric semiconductors for high-performance n-type organic electronic devices. Materials Chemistry Frontiers, 7(1), 9-32 (2023). [Link]
Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts (2024). [Link]
Liu, Y., et al. Cyano-Functionalized Thienylthiazole Imide-Based n-Type Polymers for High-Performance Organic Electronics. Macromolecules, 58(15), 6435-6445 (2025). [Link]
ResearchGate. Effects of Position and Quantity of the Cyano Group in Organic Electrode Materials on Electrochemical Performance. Request PDF (2023). [Link]
Goretzki, A., et al. Substituted 1,3,5-Triazine Hexacarboxylates as Potential Linkers for MOFs. Molecules, 23(11), 2913 (2018). [Link]
Nakao, Y., et al. Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. Journal of the American Chemical Society, 131(43), 15792-15800 (2009). [Link]
ACS Publications. Functional Covalent Organic Frameworks: Design Principles to Potential Applications. Accounts of Materials Research (2024). [Link]
OpenStax. 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition (2023). [Link]
Organic Chemistry Portal. Substituted arene synthesis by alkylation or arylation. Organic Chemistry Portal (2024). [Link]
ResearchGate. Pd‐catalyzed cross‐coupling reactions of aryl/heteroaryl 1,2‐dihalides. ResearchGate (2023). [Link]
ACS Publications. Functional Covalent Organic Frameworks: Design Principles to Potential Applications. Accounts of Materials Research (2024). [Link]
Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
Wang, Z., et al. Design, Synthesis, and Applications of Mesoporous Covalent Organic Frameworks. CCS Chemistry (2023). [Link]
Organic Chemistry Portal. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal (2004). [Link]
PubMed. An Integrated Design with new Metal-Functionalized Covalent Organic Frameworks for the Effective Electroreduction of CO2. PubMed (2018). [Link]
Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing (2016). [Link]
ResearchGate. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate (2017). [Link]
Macmillan Group. Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Princeton University (2018). [Link]
Beil, J. B., et al. Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs. Beilstein Journal of Organic Chemistry, 12, 2316-2324 (2016). [Link]
Urgaonkar, S., & Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142 (2004). [Link]
Science of Synthesis. Product Class 5: Nitriles. Thieme (2005). [Link]
Coleman, C. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Current Literature Presentation (2004). [Link]
Fiveable. Cyano Group Definition. Fiveable Organic Chemistry Key Term (2025). [Link]
Djakovitch, L., & Koehler, K. Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Tetrahedron Letters, 43(26), 4701-4704 (2002). [Link]
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv (2018). [Link]
ResearchGate. Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs. ResearchGate (2016). [Link]
SciSpace. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. SciSpace (2015). [Link]
Technical Support Center: Stability and Degradation of Methyl 2-bromo-4-cyano-6-iodobenzoate
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Methyl 2-bromo-4-cyano-6-iodobenzoate. This document is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 2-bromo-4-cyano-6-iodobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this complex intermediate. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Methyl 2-bromo-4-cyano-6-iodobenzoate is a highly functionalized aromatic compound, valued as a versatile building block in organic synthesis. Its structure, featuring a methyl ester, a nitrile group, and two different halogen atoms, offers multiple points of reactivity. However, this complexity also presents unique stability challenges. This guide explains the causality behind its behavior and provides actionable protocols.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: Inconsistent Purity of Starting Material
Question: "I've analyzed a new batch of Methyl 2-bromo-4-cyano-6-iodobenzoate by LC-MS and NMR, and I'm seeing impurity peaks that were not present in previous lots. What could these be?"
Answer:
The presence of new impurities upon receipt or after a short period of storage typically points to degradation. Given the compound's structure, there are several likely pathways. The most common degradants arise from reactions at the methyl ester and the carbon-halogen bonds.
Most Probable Degradation Products:
Ester Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid if exposed to moisture, especially under acidic or basic conditions.[1][2] This is often the most common degradation product.
Reductive Dehalogenation: The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it more susceptible to cleavage. Reductive dehalogenation, where the iodine is replaced by a hydrogen atom, can occur in the presence of reducing agents or even certain metals and light.[3][4]
A summary of these potential impurities is provided below for easy identification by mass spectrometry.
Degradation Product Name
Structure Change
Δ Mass (Da)
Common Cause
2-bromo-4-cyano-6-iodobenzoic acid
-OCH₃ → -OH
-14.02
Exposure to moisture, acid/base traces
Methyl 2-bromo-4-cyanobenzoate
-I → -H
-125.90
Reductive conditions, light exposure
Methyl 4-cyano-6-iodobenzoate
-Br → -H
-78.92
Harsher reductive conditions
Methyl 2-bromo-4-cyano-6-hydroxybenzoate
-I → -OH
-109.90
Hydrolytic dehalogenation
Issue 2: Unexpected Byproducts in Cross-Coupling Reactions
Question: "I'm performing a Suzuki coupling intended to react at the C-I bond, but my yields are low and I'm isolating multiple byproducts, including some that have lost the ester group."
Answer:
This is a common challenge stemming from the multiple reactive sites on the molecule. While the C-I bond is the most labile and typically the first to react in palladium-catalyzed cross-coupling reactions, other pathways can compete under certain conditions.[5]
Causality and Troubleshooting Steps:
Ester Saponification: Many cross-coupling conditions use a base (e.g., K₂CO₃, Cs₂CO₃) in the presence of water or alcohols.[1] These conditions can readily hydrolyze (saponify) the methyl ester to a carboxylate salt.
Solution: Use strictly anhydrous conditions and a non-nucleophilic base if possible. If aqueous conditions are necessary, use the mildest possible base (e.g., K₃PO₄) and the lowest effective temperature to minimize hydrolysis.
Competitive C-Br Coupling: While slower, the C-Br bond can also participate in cross-coupling reactions, leading to di-substituted products.
Solution: Optimize your reaction conditions for selectivity. Lower temperatures, specific palladium ligands (e.g., SPhos, XPhos), and shorter reaction times can favor reaction at the more reactive C-I bond.
Nucleophilic Aromatic Substitution (SNAr): The cyano group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions (where the Br and I atoms are located).[6][7] Hydroxide ions or other nucleophiles present in your reaction can displace the halides.
Solution: Minimize the concentration of strong nucleophiles. If using a base like NaOH or KOH, consider switching to a non-nucleophilic alternative.
Below is a workflow to diagnose these issues.
Caption: Troubleshooting workflow for coupling reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Methyl 2-bromo-4-cyano-6-iodobenzoate?
A1: To maximize shelf-life and prevent degradation, the compound should be stored under the following conditions:
Parameter
Recommendation
Rationale
Temperature
2-8 °C (Refrigerated)
Slows down potential hydrolytic and thermal degradation pathways.
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation and moisture ingress.
Light
Amber vial / Dark location
Aromatic iodides can be light-sensitive and undergo photodegradation.[8][9]
Container
Tightly sealed glass vial
Prevents contamination and exposure to air/moisture.
Q2: Is this compound stable in common organic solvents?
A2: For short-term experimental use, it is soluble and relatively stable in aprotic solvents like THF, Dioxane, Toluene, and DMF. However, for long-term storage in solution, it is strongly advised to use anhydrous aprotic solvents. Avoid protic solvents like methanol and ethanol, as they can participate in transesterification or act as a water source for hydrolysis.
Q3: How significant is the risk of photodegradation?
A3: Aromatic compounds containing carbon-iodine bonds are known to be susceptible to photodegradation upon exposure to UV light.[8] The energy from the light can be sufficient to cause homolytic cleavage of the C-I bond, leading to radical species and subsequent de-iodination. While routine lab lighting is less of a concern for the solid, reactions run in clear glass vessels under direct, strong light for extended periods could see reduced yields due to this pathway. We recommend using amber glassware or covering the reaction vessel with aluminum foil as a standard precaution.
Q4: What are the main degradation pathways I should be aware of?
A4: The primary degradation pathways are ester hydrolysis and dehalogenation, with potential contributions from photodegradation. The cyano group is generally robust under neutral to moderately acidic/basic conditions but can be hydrolyzed under more extreme conditions, though this is less common than ester hydrolysis.
Caption: Primary degradation pathways.
Part 3: Experimental Protocols
Protocol 1: Standard Purity Assessment by HPLC
This protocol provides a general method to assess the purity of your material and detect the common degradation products.
Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute as necessary to fall within the linear range of the detector.
HPLC Conditions:
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min.
Detector: UV, 254 nm.
Injection Volume: 10 µL.
Data Analysis: The main hydrolysis product (the carboxylic acid) will typically be more polar and thus have a shorter retention time than the parent ester. Dehalogenated products will be less polar and have longer retention times.
Protocol 2: Proactive Stability Test in Your Reaction Solvent
Before committing a large amount of material to a new reaction, this test can verify its stability under your proposed conditions.
Preparation: In a small vial, dissolve a known quantity of Methyl 2-bromo-4-cyano-6-iodobenzoate in the solvent you plan to use for your reaction to make a ~1-5 mg/mL solution.
Initial Analysis: Immediately take an aliquot and analyze it via HPLC (using Protocol 1) or LC-MS to get a baseline (T=0) purity profile.
Stress Condition: Heat the remaining solution to your planned reaction temperature for a set period (e.g., 2-4 hours).
Final Analysis: Cool the solution and re-analyze by HPLC or LC-MS.
Evaluation: Compare the T=0 and final chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak indicates instability under your proposed conditions, suggesting a need to modify the solvent, temperature, or other parameters.
References
Mishra, S., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 877-892. [Link]
Fasnacht, M. P., & Blough, N. V. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 36(20), 4364-4369. [Link]
Voll, C.-M. J., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 9(1), 103-109. [Link]
Al-Zahrani, A. A., et al. (2024). Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies. Polycyclic Aromatic Compounds. [Link]
Płotka-Wasylka, J., & Namieśnik, J. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Molecules, 26(6), 1621. [Link]
Amador, J. A., et al. (1995). Degradation of aromatic compounds bound to humic acid by the combined action of sunlight and microorganisms. Environmental Science & Technology, 29(12), 3044-3050. [Link]
Fasnacht, M. P., & Blough, N. V. (2002). Aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental Science & Technology, 36(20), 4364-9. [Link]
Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1(3), 238-240. [Link]
Griller, D., Hawari, J. A., & McPhee, D. J. (1991). Dehalogenation of halogenated aromatic compounds.
Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-20. [Link]
Wikipedia contributors. (2024). Aryl halide. In Wikipedia, The Free Encyclopedia. [Link]
Shaalaa.com. (2025). How can we enhance the reactivity of aryl halides? Shaalaa.com. [Link]
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
Allen. (n.d.). Assertion: Electron withdrawing groups in aryl halides decrease the reactivity towards nucleophilic substitution. Reason. Allen. [Link]
Ortiz-Alvarado, C. A., et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 58(2), 169-173. [Link]
Technical Support Guide: Optimal Storage and Handling of Methyl 2-bromo-4-cyano-6-iodobenzoate
As a key intermediate in pharmaceutical and agrochemical synthesis, the integrity of Methyl 2-bromo-4-cyano-6-iodobenzoate is paramount for reproducible and successful experimental outcomes.[1] This guide, developed by o...
Author: BenchChem Technical Support Team. Date: February 2026
As a key intermediate in pharmaceutical and agrochemical synthesis, the integrity of Methyl 2-bromo-4-cyano-6-iodobenzoate is paramount for reproducible and successful experimental outcomes.[1] This guide, developed by our senior application scientists, provides in-depth technical advice on the proper storage, handling, and troubleshooting for this complex aryl halide.
Quick Reference: Recommended Storage Conditions
For ease of access, the primary storage parameters are summarized below. Detailed explanations and justifications are provided in the subsequent sections.
Parameter
Recommendation
Rationale
Temperature
Room Temperature (Long-term: Consider refrigeration at 2-8°C)
The compound is a solid at room temperature. While stable, cooler temperatures can slow potential long-term degradation.
Atmosphere
Sealed tightly in a dry environment.
Protects against atmospheric moisture which can lead to hydrolysis of the ester and nitrile functional groups.
Light
Keep in a dark place; use an amber or opaque container.[2]
Aryl halides and other complex organic molecules can be sensitive to light, which may catalyze degradation.[3][4]
Inert Gas
Recommended for long-term storage (>6 months) or high-purity applications.
Purging with an inert gas like argon or nitrogen displaces oxygen and moisture, further ensuring stability.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for routine use?
For routine, short-term use (i.e., daily to weekly access), Methyl 2-bromo-4-cyano-6-iodobenzoate should be stored in a tightly sealed container in a cool, dry, and dark place.[2][6] A standard laboratory cabinet away from direct sunlight and heat sources is generally sufficient.[7]
Q2: Why is it critical to store this compound in a dark and dry environment?
The molecular structure of this aryl halide contains several functional groups that necessitate these precautions:
Light Sensitivity: The aromatic ring system substituted with halogens (iodine and bromine) can be susceptible to photo-decomposition. UV light, present in sunlight and some artificial lighting, can provide the energy to initiate degradation pathways, leading to impurities.[3][4]
Moisture Sensitivity: The compound features both a methyl ester and a cyano (nitrile) group. While generally stable, these groups are susceptible to hydrolysis in the presence of moisture, especially over extended periods or if exposed to acidic or basic contaminants. This would result in the formation of the corresponding carboxylic acid and/or amide, compromising the purity of the material.[3] It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold chemical.[3][5]
Q3: When should I consider storing the compound under an inert atmosphere?
Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended under two conditions:
Long-Term Storage: For archival purposes or if the material will not be used for several months, an inert atmosphere provides the best protection against slow oxidative degradation and hydrolysis.[5][8]
High-Sensitivity Applications: If the compound is used in reactions that are sensitive to trace impurities, such as catalysis or complex multi-step syntheses, storing under inert gas from the outset preserves its high purity.[8]
Q4: What are the visible signs of degradation I should watch for?
While analytical confirmation is always necessary, visual inspection can provide early warnings. Signs of potential degradation include:
Color Change: A noticeable change from its initial appearance (e.g., darkening or yellowing).
Change in Physical State: Clumping of the solid powder, which may indicate moisture absorption.
Inconsistent Analytical Results: The most definitive sign is the appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS, GC-MS) compared to the reference standard.
Q5: What are the essential safety precautions when handling this compound?
Based on data from structurally similar aryl halides, appropriate personal protective equipment (PPE) is mandatory.[9][10]
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[7][11]
Eye Protection: Wear safety glasses or goggles.[6][12]
Skin Protection: Wear a lab coat and chemically resistant gloves.[9] Avoid direct contact with skin, as related compounds can cause skin irritation.[6][10]
Scenario 1: My reaction yield is significantly lower than expected. Could improper storage of the starting material be the issue?
Answer: Yes, this is a strong possibility. If Methyl 2-bromo-4-cyano-6-iodobenzoate has degraded, its effective molar quantity is reduced, leading to lower yields.
Troubleshooting Steps:
Assess Storage History: Was the container tightly sealed? Was it exposed to light or high humidity? How long has it been stored?
Purity Check: Before running the reaction again, verify the purity of the starting material. The most common methods are:
NMR Spectroscopy: Check for the appearance of new signals or a change in the integration of existing protons, which could indicate hydrolysis or other decomposition products.
LC-MS: This can quickly identify the parent compound and detect the presence of lower or higher molecular weight impurities.
Use a Fresh Aliquot: If possible, use a new, unopened container of the reagent or a sample that has been stored under optimal long-term conditions (refrigerated, dark, inert atmosphere) to see if the yield improves.
Scenario 2: I noticed the material has slightly darkened after being on the shelf for a few months. Is it still usable?
Answer: A color change is a potential indicator of degradation, but it does not automatically mean the material is unusable for all applications.[8] The discoloration could be due to the formation of minute quantities of highly colored impurities that may not significantly affect the outcome of less sensitive reactions.
Actionable Advice:
Do Not Assume: Never assume the material is pure enough without verification.
Perform a Purity Analysis: As in the previous scenario, run an NMR or LC-MS to quantify the level of impurity.
Application-Specific Decision:
For robust, high-yield reactions, a purity of >95% might be acceptable.
For sensitive, multi-step syntheses or reactions where stoichiometry is critical, using material with any detectable degradation is not recommended.[13]
Consider Purification: If a significant amount of the material is affected and it is valuable, repurification (e.g., by recrystallization or column chromatography) may be an option.
Experimental Protocol: Aliquoting for Long-Term Storage
To maintain the integrity of the main stock, it is best practice to divide a new bottle into smaller, single-use aliquots.
Objective: To prepare multiple small-scale samples for long-term storage, minimizing contamination and degradation of the bulk material.
Materials:
Main container of Methyl 2-bromo-4-cyano-6-iodobenzoate.
Multiple small, amber glass vials with PTFE-lined caps.
Spatula.
Analytical balance.
Labeling materials.
Inert gas source (Argon or Nitrogen) with tubing.
Procedure:
Preparation: Perform all steps in a low-moisture environment, such as a glove box or on a bench with a steady flow of inert gas.[8] Ensure all vials and tools are clean and completely dry.
Weighing: Tare a labeled, amber vial on the balance. Carefully transfer the desired amount of the compound into the vial.
Inerting: Gently flush the headspace of the vial with a slow stream of inert gas for 10-15 seconds to displace air and moisture.[3]
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm.
Labeling: Ensure each vial is clearly labeled with the compound name, lot number, amount, and date.
Storage: Place the aliquoted vials in a secondary container and store them in a dark, refrigerated (2-8°C) environment.
Usage: When a sample is needed, remove one vial and allow it to warm completely to room temperature before opening.[5] This prevents water condensation on the solid.
Storage Decision Workflow
This diagram outlines the logical steps for determining the appropriate storage conditions based on intended use and duration.
Caption: Decision workflow for storing Methyl 2-bromo-4-cyano-6-iodobenzoate.
References
Vertex AI Search. (2025, April 7). Storage instructions for chemical reagents.
Chegg. (2025, December 30).
Muby Chemicals. (2024, June 12). Methyl 2-Bromobenzoate or Methyl o-Bromobenzoate Manufacturers, with SDS GHS MSDS Sheet.
University of Rochester, Department of Chemistry. How to Store Reagents. Retrieved February 19, 2026, from [Link]
Chemistry Stack Exchange. (2023, November 4).
Study.com. Aryl Halide | Structure, Reactions & Uses. Retrieved February 19, 2026, from [Link]
Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.
Organic Chemistry Portal. Substituted arene synthesis by alkylation or arylation. Retrieved February 19, 2026, from [Link]
Taylor & Francis. Aryl halides – Knowledge and References. Retrieved February 19, 2026, from [Link]
Executive Summary: The "Crowded Scaffold" Challenge
Methyl 2-bromo-4-cyano-6-iodobenzoate represents a "perfect storm" of synthetic challenges. It is not a catalyst, but a high-value electrophile used in sequential cross-coupling (e.g., Sonogashira, Suzuki-Miyaura).
Users frequently report "catalyst deactivation," but in 90% of cases, the root cause is substrate-induced inhibition . The molecule presents three distinct failure modes:
Steric Shielding: The 2,6-disubstitution pattern (Br and I flanking the ester) creates a "steric wall," significantly slowing the rate of oxidative addition (kobs).
Nitrile Poisoning: The C4-cyano group acts as a competitive ligand (
-donor), displacing labile phosphines and sequestering the metal center into inactive "off-cycle" resting states.
Halogen Scrambling: While C-I is inherently more reactive than C-Br, the steric hindrance at C6 can retard C-I activation enough that the catalyst attacks the more accessible (though chemically stronger) C-Br bond, or simply decomposes.
Diagnostic Troubleshooting Guide
Issue 1: The "Black Crash" (Rapid Catalyst Decomposition)
Symptom: The reaction mixture turns black (Pd-black precipitation) within 30 minutes. TLC shows unreacted starting material.
Root Cause:Slow Oxidative Addition. The bulky substituents at positions 2 and 6 prevent the Pd(0) species from accessing the C-I bond. The unstable Pd(0) aggregates into metallic palladium before it can enter the catalytic cycle.
Variable
Recommendation
Technical Rationale
Ligand
Switch to XPhos or SPhos
These bulky biaryl phosphines create a protective "pocket" around Pd(0), preventing aggregation while forcing the active species into the hindered C-I bond [1].
Catalyst Source
Use Pd(dba)₂ or Pd₂(dba)₃
Avoid Pd(PPh₃)₄. Triphenylphosphine is too labile and easily displaced by the nitrile group.
Temperature
Ramp Heating (40°C 80°C)
Start low to allow ligand exchange, then ramp up to overcome the activation energy barrier of the hindered oxidative addition.
Issue 2: The "Stalled Cycle" (Reaction Stops at ~20% Conversion)
Symptom: Reaction starts well but stalls. Adding more catalyst does not restart it.
Root Cause:Nitrile Poisoning (Coordination Saturation). The product or substrate nitrile groups coordinate to the Pd(II) intermediate, forming a stable, coordinatively saturated complex that cannot undergo transmetallation.
Q: How do I prevent the nitrile from binding to my metal?A: You must outcompete it using Lewis Acid Additives or Steric Bulk .
Protocol Adjustment: Add ZnCl₂ (0.5 equiv) or Ag₂CO₃ . The Zinc or Silver acts as a "scavenger," preferentially binding to the nitrogen of the nitrile group, leaving the Palladium free to catalyze the C-C bond formation [2].
Issue 3: Loss of Chemoselectivity (Br reacting vs. I)
Symptom: You observe products arising from coupling at the Bromine position (C2) or double addition.
Root Cause:Thermodynamics vs. Kinetics. C-I is thermodynamically weaker, but C-Br (at C2) might be slightly more accessible if the ester group is twisted. If the reaction runs too hot (>100°C) with a non-selective ligand, you lose discrimination.
Fix: Lower the temperature to 60°C and use a catalyst system with high oxidative addition rates for Iodides, such as Pd(P(t-Bu)₃)₂ (highly active for halides but bulky).
Visualizing the Failure Modes
The following diagram maps the kinetic competition between the productive catalytic cycle and the two primary deactivation pathways: Nitrile Poisoning and Pd-Black Aggregation .
Figure 1: Kinetic competition between productive cross-coupling and deactivation pathways. Note that steric hindrance at the C6-Iodine position increases the residence time of Pd(0), making it vulnerable to aggregation or nitrile sequestration.
Optimized Protocol: The "Steric-Shielded" Coupling
This protocol is designed specifically for Suzuki-Miyaura coupling at the C6-Iodine position, preserving the C2-Bromine and C4-Nitrile.
Base: K₃PO₄ (2.0 equiv) (Anhydrous preferred to minimize hydrolysis)
Solvent: Toluene/THF (4:1) (Avoid MeCN or DMF to reduce competitive coordination)
Step-by-Step Workflow:
Pre-Complexation (Critical): In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in THF. Stir at RT for 30 mins. Why? This ensures the active "L-Pd-L" species is formed BEFORE it encounters the nitrile-rich substrate.
Substrate Addition: Add the Methyl 2-bromo-4-cyano-6-iodobenzoate and Boronic acid to the reaction vessel.
Solvent & Base: Add the degassed Toluene/THF mixture and the solid K₃PO₄.
Thermal Initiation: Seal the vessel. Heat to 60°C .
Checkpoint: Monitor by HPLC/UPLC at 1 hour.
Target: Consumption of starting material >50%. If <10%, raise temp to 80°C.
Workup: Filter through Celite immediately upon completion to remove Pd residues before they catalyze dehalogenation during concentration.
Decision Matrix for Optimization
Use this logic flow to adjust conditions based on your specific experimental outcome.
Figure 2: Troubleshooting decision tree for 2,6-disubstituted benzoate coupling.
References
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Cyanide as a Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. (Mechanistic insight on nitrile/halide competition). Link
Korenaga, T., et al. (2009). 2,6-Disubstituted benzoates as neighboring groups for enhanced diastereoselectivity.[1] Journal of Organic Chemistry, 74(24), 9388-98. (Context on steric shielding in benzoates). Link
Gudmundsson, A., et al. (2021).[2] Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. ACS Catalysis, 11, 2999–3008.[2] Link
Welcome to the technical support center for the scale-up synthesis of Methyl 2-bromo-4-cyano-6-iodobenzoate. This guide is designed for researchers, chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the scale-up synthesis of Methyl 2-bromo-4-cyano-6-iodobenzoate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of synthesizing this highly substituted aromatic intermediate.
Section 1: Synthesis Strategy and Key Reaction Challenges
The synthesis of a polysubstituted aromatic ring like Methyl 2-bromo-4-cyano-6-iodobenzoate requires careful strategic planning, especially during scale-up. The order of substituent introduction is critical to manage regioselectivity and reactivity. A common and effective approach begins with a substituted aniline and leverages a Sandmeyer reaction.
dot
Caption: Plausible synthetic workflow for Methyl 2-bromo-4-cyano-6-iodobenzoate.
Q1: What is a recommended synthetic pathway for scaling up Methyl 2-bromo-4-cyano-6-iodobenzoate, and what are the primary challenges?
A robust pathway involves a multi-step sequence starting from a commercially available aniline. A key decision is the timing of the cyanation step. One common route involves:
Diazotization & Iodination: Start with an appropriate aniline, such as 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, and perform a diazotization followed by an in-situ reaction with an iodide salt (e.g., KI or NaI).[1]
Cyanation: The resulting iodo-intermediate is then subjected to a cyanation reaction, often using copper(I) cyanide.[1]
Primary Scale-Up Challenges:
Diazonium Salt Stability: Aryl diazonium salts are notoriously unstable and can be explosive when isolated in dry form.[2] Scale-up requires strict temperature control (typically 0-5°C) and using the intermediate directly in the next step (in-situ) without isolation.
Exotherm Management: Both diazotization and Sandmeyer reactions can be highly exothermic. Large-scale reactors require efficient cooling systems and controlled addition rates to prevent thermal runaways.
Reagent Toxicity: The use of cyanide salts (e.g., CuCN, NaCN, KCN) is a major safety concern.[3] This necessitates specialized handling procedures, dedicated equipment, and a robust waste neutralization protocol.[4][5]
Impurity Profile: Side reactions, such as the formation of phenols from diazonium salts or the generation of isomeric byproducts, can complicate purification at a large scale.
Q2: My Sandmeyer cyanation yield is poor, and I'm seeing significant byproduct formation. What are the likely causes and how can I troubleshoot this?
Low yields in a Sandmeyer cyanation are a common issue. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, where a copper(I) salt catalyzes the conversion of an aryl diazonium salt to an aryl cyanide with the loss of nitrogen gas.[6]
Potential Cause
Explanation
Recommended Action
Premature Diazonium Decomposition
If the diazonium salt solution is allowed to warm up or is exposed to UV light, it will decompose to form phenols and other impurities before it can react with the CuCN.[2]
Maintain strict temperature control (0-5°C) throughout the process. Add the diazonium salt solution slowly to the pre-cooled CuCN solution.
Incorrect pH
The pH of the reaction mixture is critical. If the solution is not sufficiently acidic, the diazonium salt can engage in unwanted coupling reactions.
Ensure the diazotization is performed in a strong acid (e.g., H₂SO₄, HCl). The final pH of the cyanation mixture should be carefully controlled.
Poor Quality CuCN
The quality of the copper(I) cyanide is paramount. Old or poorly stored CuCN may be partially oxidized to Cu(II), which is ineffective as a catalyst.
Use freshly prepared or high-purity CuCN. Consider preparing it fresh from CuSO₄ and KCN if quality is suspect.
Insufficient Reagent
An insufficient molar ratio of the cyanide source to the diazonium salt can lead to incomplete conversion.[1]
Use a slight excess of the cyanide reagent. A typical molar ratio of diazonium salt to cyanide is 1:1.2 or higher.[1]
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Caption: Troubleshooting decision tree for Sandmeyer cyanation reactions.
Section 2: Process Safety and Reagent Handling
The synthesis of Methyl 2-bromo-4-cyano-6-iodobenzoate involves highly hazardous materials. A thorough safety review and strict adherence to protocols are non-negotiable during scale-up.
Q3: What are the absolute critical safety protocols for handling large quantities of cyanide salts (e.g., CuCN, KCN)?
Cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[7] Contact with acids liberates hydrogen cyanide (HCN) gas, which is extremely deadly.[3]
Mandatory Safety Protocols:
Designated Work Area: All work with cyanides must be conducted in a designated, well-ventilated area, preferably a dedicated chemical fume hood.[4] This area must be clearly marked with hazard signs.
Personal Protective Equipment (PPE): Minimum PPE includes a lab coat, splash-proof safety goggles, a face shield, and double gloving with chemical-resistant gloves (e.g., nitrile).[7]
No Acids in Vicinity: Strictly prohibit the presence of acids in the immediate work area unless they are part of the reaction, and even then, quantities should be minimized.[3][4]
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible. All personnel must be trained on their location and operation. An emergency response plan, including first aid for cyanide exposure, must be in place.[5]
Waste Decontamination & Disposal: All equipment (glassware, spatulas) and work surfaces must be decontaminated after use. This is typically done by rinsing with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution, all within the fume hood.[4] All cyanide-containing waste must be collected in specially marked containers for hazardous waste disposal.[3]
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Caption: Core pillars of the cyanide handling safety protocol.
Section 3: Purification and Analysis
Achieving high purity on a large scale is a significant challenge. The final product's physical properties and the nature of process-related impurities will dictate the optimal purification strategy.
Q4: My crude product is a dark, oily residue and is difficult to purify by crystallization. What are the recommended purification strategies for halogenated benzonitriles?
Dark, oily crude products are common when side reactions, such as polymerization or tar formation, occur.
Troubleshooting Purification:
Initial Workup: Before attempting crystallization, perform an aqueous workup to remove inorganic salts and water-soluble impurities. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash sequentially with a dilute acid, a dilute base (like sodium bicarbonate to remove acidic impurities), and finally with brine.
Decolorization: The dark color can often be removed by treating the organic solution with activated carbon. Stir the solution with a small amount of activated carbon for 15-30 minutes, then filter through a pad of celite to remove the carbon.
Solvent Screening for Crystallization: Finding the right solvent system is key. Screen a variety of solvents and solvent mixtures. Good single solvents for compounds like this often include alcohols (isopropanol, ethanol) or hydrocarbons (heptane, toluene). Anti-solvent crystallization (dissolving in a good solvent and slowly adding a poor solvent) can also be effective.
Distillation (If Applicable): If the product is thermally stable, vacuum distillation can be an effective method for purification on a large scale, especially for removing non-volatile, colored impurities.[8]
Preparative Chromatography: While expensive at scale, flash column chromatography is the most powerful method for separating closely related isomers and impurities.[8] This is often used as a final polishing step if very high purity is required.
Q5: What are the recommended analytical methods for In-Process Controls (IPCs) and final product quality control?
Analytical Technique
Application
Information Provided
Thin-Layer Chromatography (TLC)
IPC
Rapidly monitor reaction completion and identify the presence of major byproducts.[8]
High-Performance Liquid Chromatography (HPLC)
IPC & Final QC
Quantify the disappearance of starting materials and the formation of the product. Accurately determine the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS)
IPC & Final QC
Identify and quantify volatile impurities. The mass spectrum provides structural information for unknown byproduct identification.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Final QC
Confirm the chemical structure of the final product and identify any isomeric impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Final QC
Confirm the presence of key functional groups (e.g., -C≡N stretch, C=O stretch of the ester).
References
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University EH&S. [Link]
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from University of Windsor, Chemical Control Centre. [Link]
UCL. (2021, June 7). Cyanide Compounds | Safety Services. Retrieved from University College London. [Link]
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. [Link]
911Metallurgist. (2018, January 18). Cyanide Safety. Retrieved from 911Metallurgist. [Link]
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from Yale University. [Link]
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry. [Link]
Watts, L. W., & Moss, P. H. (1974). U.S. Patent No. 3,855,264.
ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from ResearchGate. [Link]
Removing unreacted starting materials from "Methyl 2-bromo-4-cyano-6-iodobenzoate"
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from "Methyl 2-bromo-4-cyano-6-iodobenzoate." As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you in your experimental work.
Plausible Synthetic Route and Potential Impurities
To effectively purify a compound, it is crucial to understand its synthetic origin. A likely synthetic pathway to Methyl 2-bromo-4-cyano-6-iodobenzoate involves a multi-step process where the various substituents are introduced onto a benzene ring. A plausible route, based on common organic transformations for similar molecules, is the cyanation of a di-halogenated precursor[1][2].
Example Synthetic Step:
Starting Material: Methyl 2-bromo-4-iodo-6-(unsubstituted)benzoate or a similar precursor.
Reaction: Introduction of the cyano group, often via a transition-metal-catalyzed reaction (e.g., using Zn(CN)₂ and a palladium or nickel catalyst) or a Sandmeyer reaction from an aniline precursor[1].
Based on this, the most probable unreacted starting material you might encounter is Methyl 2-bromo-6-iodobenzoate or a related halogenated benzoic acid derivative. This guide will focus on the separation of the desired product from such precursors.
This section addresses specific issues you may encounter during the purification of Methyl 2-bromo-4-cyano-6-iodobenzoate.
Q1: My ¹H NMR spectrum shows peaks corresponding to unreacted Methyl 2-bromo-6-iodobenzoate. How do I remove this impurity?
A1: The presence of unreacted starting material requires a purification step that exploits the physicochemical differences between your product and the impurity. The primary difference between Methyl 2-bromo-4-cyano-6-iodobenzoate and a likely precursor such as Methyl 2-bromo-6-iodobenzoate is the presence of the polar cyano group in your product. This makes your product significantly more polar than the starting material. You have two primary methods at your disposal: recrystallization and column chromatography[3].
Choosing Your Purification Strategy
The following decision tree can help you select the most appropriate purification method based on the level of impurity and your experimental context.
Comparative Guide: Alternatives to Methyl 2-bromo-4-cyano-6-iodobenzoate
This guide provides a technical analysis of alternative reagents to Methyl 2-bromo-4-cyano-6-iodobenzoate , a highly specialized building block used in the synthesis of polysubstituted aromatic scaffolds (e.g., for PROTA...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of alternative reagents to Methyl 2-bromo-4-cyano-6-iodobenzoate , a highly specialized building block used in the synthesis of polysubstituted aromatic scaffolds (e.g., for PROTAC linkers, agrochemicals, or atropisomeric kinase inhibitors).
The target molecule's value lies in its orthogonal reactivity : the Iodine atom (C-6) reacts fastest, followed by the Bromine (C-2), while the Cyano group (C-4) serves as a stable precursor for amides, acids, or heterocycles. When this specific "Swiss Army Knife" reagent is unavailable, researchers must adopt strategic alternatives.
Strategic Overview of Alternatives
The selection of an alternative depends on whether your primary constraint is regioselectivity (controlling which side reacts first) or sourcing availability .
Alternative Class
Reagent Name
Key Advantage
Key Disadvantage
The "Symmetrical" Analog
Methyl 2,6-dibromo-4-cyanobenzoate
Cost & Availability. Widely available; significantly cheaper than mixed halo-benzoates.
Loss of Orthogonality. Requires careful stoichiometry to achieve mono-substitution.
The "Stepwise" Scaffold
Methyl 2-bromo-6-iodobenzoate
Perfect Selectivity. Retains the I/Br differentiation for sequential coupling.
Missing Functional Handle. The C-4 Cyano group is absent and must be installed later (difficult) or substituted with a different group.
The "De Novo" Precursor
Methyl 4-amino-2,6-dibromobenzoate
Versatility. Can be converted to the target via Sandmeyer chemistry or used to install the nitrile late-stage.
Synthetic Burden. Requires an extra chemical step (Diazotization/Cyanation) before use.
Deep Dive: Technical Specifications & Protocols
Option A: Methyl 2,6-dibromo-4-cyanobenzoate (The Commercial Workhorse)
Best for: Early-stage SAR where separating a statistical mixture is acceptable, or when using highly distinct coupling partners.
Mechanism of Action: Unlike the I/Br scaffold, this molecule presents two identical leaving groups. To achieve mono-arylation (Suzuki/Stille), you must rely on statistical probability and steric hindrance induced after the first coupling.
Performance Note: Once the first aryl group is installed at C-2, the steric bulk often slows down the oxidative addition at C-6, aiding mono-selectivity.
Experimental Protocol: Controlled Mono-Arylation
Objective: Selective synthesis of Methyl 2-aryl-6-bromo-4-cyanobenzoate.
Heat to 60°C (Do not reflux initially; lower temp favors mono-selectivity).
Monitor by HPLC/UPLC every 30 mins. Stop reaction when Bis-product >5%.
Purification:
The mixture will contain: Unreacted Starting Material (SM), Mono-product, and trace Bis-product.
Since SM is non-polar, it is easily recovered via flash chromatography (Hexanes/EtOAc gradient).
Option B: Methyl 4-amino-2,6-dibromobenzoate (The Synthetic Route)
Best for: When the C-4 Cyano group is absolutely required, and you need to generate the specific 2,6-dihalo core in-house.
Logic: It is often easier to source the amino-benzoate. You can either convert the amine to a nitrile (Sandmeyer) first, or perform your cross-couplings on the amino-scaffold and convert it to a nitrile last (avoiding catalyst poisoning by the CN group).
Experimental Protocol: Sandmeyer Cyanation (Amino
Cyano)
Objective: Converting the amino precursor to the nitrile core.
Diazotization:
Dissolve Methyl 4-amino-2,6-dibromobenzoate (10 mmol) in 15% HCl (20 mL).
Cool to 0°C. Dropwise add NaNO₂ (1.1 equiv) in water. Stir 30 min. (Solution becomes clear).
Cyanation:
In a separate flask, neutralize CuCN (1.2 equiv) and KCN (1.5 equiv) in water (Caution: HCN risk, use fume hood/scrubber).
Adjust pH to neutral/basic to prevent HCN evolution.
Slowly add the diazonium salt solution to the CuCN mixture at 0°C.
Allow to warm to RT, then heat to 50°C for 1 hour.
Workup:
Quench with FeCl₃ solution (destroys excess cyanide complex). Extract with EtOAc.
Yield Expectation: 60-75%.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct alternative based on your specific chemical constraints.
Figure 1: Decision tree for selecting the optimal scaffold based on regioselectivity and functional group requirements.
Comparative Data Summary
Feature
Target: 2-Br-4-CN-6-I
Alt 1: 2,6-Dibromo-4-CN
Alt 2: 2-Br-6-I (No CN)
C-6 Reactivity
High (Iodide)
Medium (Bromide)
High (Iodide)
C-2 Reactivity
Medium (Bromide)
Medium (Bromide)
Medium (Bromide)
Selectivity Factor
> 100:1 (I vs Br)
~ 3:1 (Statistical)
> 100:1 (I vs Br)
Commercial Cost
High / Custom
Low ($)
Medium ()
Synthetic Risk
Low (if bought)
Medium (Bis-coupling)
High (Late-stage CN install)
References
Title: Methods for producing 3-cyano- and 4-cyano-benzoic acid derivative compounds.
Regioselectivity in Polyhalogenated Benzoates
Title: C(sp²)−I Selective Cross-Coupling of Bromo(iodo)arenes.[2]
Structural Confirmation of Methyl 2-bromo-4-cyano-6-iodobenzoate: A Comparative Technical Guide
Topic: Structural Confirmation of Methyl 2-bromo-4-cyano-6-iodobenzoate Content Type: Technical Comparison Guide Executive Summary: The "Heavy Halogen" Challenge In the development of advanced pharmaceutical intermediate...
In the development of advanced pharmaceutical intermediates, Methyl 2-bromo-4-cyano-6-iodobenzoate represents a specific class of "dense" aromatic scaffolds. This molecule features a 2,4,6-trisubstitution pattern on the benzene ring, creating significant steric crowding and electronic complexity.
For researchers, the primary analytical challenge is not merely confirming the presence of functional groups, but rigorously establishing regiochemistry . Specifically, distinguishing the 2-bromo / 6-iodo orientation is non-trivial because both positions are ortho to the ester and lack adjacent protons. Standard 1H NMR is insufficient for absolute assignment of the halogen positions.
This guide objectively compares the three primary structural confirmation workflows—Heavy-Atom NMR , 2D-Connectivity , and Single Crystal X-Ray Diffraction (SC-XRD) —providing experimental logic for selecting the right tool for your drug development pipeline.
Part 1: Structural Analysis & Causality
The Molecule in Question[1][2][3][4][5][6][7][8]
Formula: C₁₀H₅BrINO₂
Key Features:
Asymmetry: While 2,6-disubstitution often implies symmetry, the Br vs. I difference breaks it.
Proton Deficit: The aromatic ring contains only two protons (H3 and H5), which are meta-coupled.
Electronic Contrast: The Iodine atom exerts a massive shielding effect (Heavy Atom Effect) on the ipso-carbon compared to Bromine.
Technique A: 13C NMR & The Heavy Atom Effect (The Rapid Solver)
Mechanism:
While 1H NMR shows two doublets (H3/H5) that are difficult to assign definitively, 13C NMR offers the most practical solution without growing crystals. This relies on the "Heavy Atom Effect" (spin-orbit coupling).
The Causality: Iodine is a massive atom. Its large electron cloud causes significant shielding of the attached carbon atom (ipso-carbon).
The Diagnostic Signal:
C-Br (ipso): Typically resonates at 120–130 ppm .
C-I (ipso): Typically resonates significantly upfield, often at 85–100 ppm .
Technique B: HMBC (Heteronuclear Multiple Bond Correlation)
Mechanism:
To prove the Iodine is at position 6 (and not swapped with Br at 2, or CN at 4), you must link the protons to the carbons.
The Protocol:
Identify the Ester Carbonyl (~165 ppm).
Look for 3-bond correlations from the aromatic protons (H3/H5) to the ring carbons.
Critical Pathway: The proton at H5 will correlate to C4 (Cyano-bearing), C3, and crucially C1 (Ester-bearing) and C6 (Iodo-bearing) .
By observing which proton correlates to the shielded C-I carbon (from Technique A), you map the ring.
Technique C: Single Crystal X-Ray Diffraction (The Gold Standard)
Mechanism:
SC-XRD measures the electron density directly. Iodine (53 electrons) scatters X-rays far more intensely than Bromine (35 electrons).
The Causality: Anomalous scattering allows for absolute determination of the halogen positions in 3D space.
Performance: This is the only technique that provides absolute configuration without relying on chemical shift prediction rules.
Part 2: Comparative Performance Guide
The following table contrasts the techniques based on experimental data requirements, cost, and definitive power.
Feature
1D NMR (1H/13C)
2D NMR (HMBC/HSQC)
Mass Spectrometry (HRMS)
X-Ray Crystallography (SC-XRD)
Primary Data
Chemical Shift (δ)
C-H Connectivity (J-coupling)
m/z & Isotope Pattern
Electron Density Map
Regio-Specificity
Low (Ambiguous)
High (Inferred via Logic)
None (Isomers identical)
Absolute
Sample Req.
~5-10 mg
~20-50 mg (for good S/N)
< 1 mg
Single Crystal (0.1-0.3 mm)
Time to Result
10-30 mins
2-8 hours
10 mins
24-48 hours (growing + solving)
Cost Efficiency
High
Medium
High
Low
Key Limitation
Cannot spatially locate Halogens easily
Requires resolving meta-coupling
Cannot distinguish isomers
Requires crystalline solid
Part 3: Experimental Protocols
Protocol 1: NMR Characterization Workflow
Objective: Distinguish C-Br from C-I sites using Carbon NMR.
Solvent Selection: Dissolve 20 mg of the compound in DMSO-d6 (preferred for solubility of polar esters) or CDCl3 .
Acquisition (1D 13C):
Set relaxation delay (d1) to >2 seconds to ensure quaternary carbons (C-I, C-Br, C-CN, C=O) relax sufficiently.
Acquire >1024 scans to visualize the quaternary carbons clearly.
Analysis:
Locate the C-I peak . Expect it at 90–100 ppm .
Locate the C-Br peak . Expect it at 120–130 ppm .
Locate the Cyano carbon . Expect it at ~116–118 ppm .
Acquisition (2D HMBC):
Optimize for long-range coupling (
).
Look for the correlation between the Ester O-Me protons (~3.9 ppm) and the Carbonyl carbon (~165 ppm).
Check for correlations from the Ring Protons (H3/H5) to the Carbonyl. Note: In a 2,6-disubstituted system, H3 and H5 are four bonds away from the Carbonyl if the path is
. However, usually, HMBC sees 2-3 bonds.
Correction: In this specific molecule, H3 is attached to C3.
The Key: H5 will couple to C6 (the shielded Iodo-carbon). H3 will couple to C2 (the deshelded Bromo-carbon). This links the specific proton shift to the specific halogen carbon.
Ionization: Electrospray Ionization (ESI) in Positive mode (M+H) or APCI.
Analysis: Focus on the Isotope Distribution .
Bromine: Creates a ~1:1 ratio of M and M+2 peaks (
and ).
Iodine: Monoisotopic (
).
Result: You should see a distinct doublet pattern for the molecular ion.
Calculation: If M is the base peak, M+2 should be approx 100% intensity (due to Br).
Verification: If the mass spectrum shows a complex cluster indicating Cl or multiple Br, the synthesis failed (halogen exchange).
Part 4: Visualization of Logic
Workflow for Structural Confirmation
The following diagram illustrates the decision matrix for confirming the structure of Methyl 2-bromo-4-cyano-6-iodobenzoate.
Caption: Decision tree for validating the regiochemistry of poly-halogenated benzoates.
HMBC Connectivity Logic
This diagram visualizes the specific NMR correlations required to distinguish the 2-position from the 6-position.
Caption: HMBC correlation strategy utilizing the chemical shift difference between C-I and C-Br.
References
National Institute of Standards and Technology (NIST). "Methyl 4-bromobenzoate Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. "Methyl 2-bromo-6-iodobenzoate (Compound)."[1] National Library of Medicine. Available at: [Link]
Royal Society of Chemistry. "NMR differentiation of substituted halobenzoates (Supplementary Info)." RSC Advances. Available at: [Link]
Reich, H. J. "Heavy Atom Effects on 13C Chemical Shifts." University of Wisconsin-Madison Chemistry. (General reference for C-I shielding mechanism). Available at: [Link]
A Senior Application Scientist's Guide to the Strategic Synthesis and Characterization of "Methyl 2-bromo-4-cyano-6-iodobenzoate" Derivatives
For the modern researcher in drug discovery and materials science, the ability to precisely and selectively functionalize aromatic scaffolds is paramount. Polysubstituted benzene derivatives serve as crucial building blo...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher in drug discovery and materials science, the ability to precisely and selectively functionalize aromatic scaffolds is paramount. Polysubstituted benzene derivatives serve as crucial building blocks for complex molecular architectures. Among these, "Methyl 2-bromo-4-cyano-6-iodobenzoate" emerges as a hypothetical yet highly valuable synthon, offering a trifecta of reactive sites with distinct and predictable reactivities. This guide provides an in-depth characterization of this versatile building block and its derivatives, offering a comparative analysis against other halogenated benzoates and detailing experimental protocols for its strategic utilization.
The Synthetic Advantage: Understanding Orthogonal Reactivity
The core utility of Methyl 2-bromo-4-cyano-6-iodobenzoate lies in the differential reactivity of its three functional groups: the iodo, bromo, and cyano moieties. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows a well-established trend: I > Br > Cl.[1][2] This predictable hierarchy allows for the selective and sequential functionalization of the aromatic ring, a cornerstone of modern synthetic strategy.
The carbon-iodine bond is significantly more labile and reactive towards oxidative addition to a palladium(0) catalyst compared to the carbon-bromine bond.[3] This allows for highly selective reactions at the C-6 position (adjacent to the iodo group) while leaving the C-2 bromo and C-4 cyano groups intact. Subsequently, under more forcing reaction conditions, the bromo group can be targeted for a second cross-coupling reaction. The cyano group, being generally unreactive under these conditions, can be carried through the synthetic sequence and later hydrolyzed to a carboxylic acid or reduced to an amine, adding another layer of synthetic versatility.
This "one-pot" or sequential functionalization offers a significant advantage over step-wise syntheses that require multiple protection and deprotection steps, leading to higher overall yields and improved atom economy.
Comparative Analysis with Alternative Reagents
To fully appreciate the utility of Methyl 2-bromo-4-cyano-6-iodobenzoate, a comparison with other di- and tri-substituted benzoates is necessary.
Simple and predictable reactivity for single functionalization.
Not suitable for sequential, multi-component couplings on the same ring.
The hypothetical Methyl 2-bromo-4-cyano-6-iodobenzoate combines the key advantages of these alternatives, offering two distinct and orthogonally reactive halogen atoms for sequential cross-coupling, plus a latent cyano group for further transformations.
Predicted Characterization Data
While no direct experimental data for Methyl 2-bromo-4-cyano-6-iodobenzoate is available, we can predict its characteristic spectral data based on analogous compounds.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two aromatic protons. Due to the anisotropic effects of the surrounding substituents, these protons will have distinct chemical shifts. The methyl ester will appear as a singlet at approximately 3.9 ppm.
The carbon NMR spectrum will display signals for all eight carbon atoms. The carbonyl carbon of the ester will be observed around 164 ppm. The carbons attached to the halogens will have characteristic chemical shifts, with the carbon attached to the highly electronegative bromine atom appearing at a different field than the one attached to iodine. The cyano carbon will have a characteristic signal around 115 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
C≡N stretch: A sharp, medium-intensity peak around 2230 cm-1.
C=O stretch (ester): A strong, sharp peak around 1730 cm-1.
C-O stretch (ester): A strong peak in the 1300-1100 cm-1 region.
Aromatic C-H stretch: Peaks just above 3000 cm-1.
Aromatic C=C stretch: Peaks in the 1600-1450 cm-1 region.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C9H5BrINO2). Due to the presence of bromine and iodine, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions containing these halogens.
Predicted m/z: [M]+ for C9H579Br127INO2 = 380.85. The isotopic pattern will show peaks for [M]+ and [M+2]+ due to the 79Br and 81Br isotopes.
Experimental Protocols: A Step-by-Step Guide to Selective Functionalization
The following protocols provide a framework for the selective functionalization of Methyl 2-bromo-4-cyano-6-iodobenzoate.
Protocol 1: Selective Sonogashira Coupling at the C-6 Position
This protocol details the selective coupling of a terminal alkyne to the C-6 position, leveraging the higher reactivity of the C-I bond.[15][16][17]
Comparative reactivity of C-Br vs C-I bond in "Methyl 2-bromo-4-cyano-6-iodobenzoate"
The following guide details the comparative reactivity profile of the C-Br versus C-I bond in Methyl 2-bromo-4-cyano-6-iodobenzoate . This analysis is designed for medicinal chemists and process engineers optimizing cros...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the comparative reactivity profile of the C-Br versus C-I bond in Methyl 2-bromo-4-cyano-6-iodobenzoate . This analysis is designed for medicinal chemists and process engineers optimizing cross-coupling workflows for polyhalogenated scaffolds.
Executive Summary
Methyl 2-bromo-4-cyano-6-iodobenzoate functions as a high-value electrophilic scaffold for the regioselective synthesis of polysubstituted arenes, particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and other bioactive diaryl ethers/amines.
The reactivity profile is defined by a strict hierarchy: C-I > C-Br .[1]
Despite both halogens occupying sterically congested ortho positions relative to the ester, the electronic weakness of the C-I bond allows for exclusive chemoselective functionalization. Palladium-catalyzed oxidative addition occurs preferentially at the C-I bond, enabling the isolation of monocoupled products in high yield before the C-Br bond is activated.
Feature
C-I Bond (Position 6)
C-Br Bond (Position 2)
Reactivity Rank
Primary (High)
Secondary (Moderate)
Bond Dissociation Energy
~65 kcal/mol
~81 kcal/mol
Oxidative Addition Rate
Fast ()
Slow (Requires elevated T or specialized ligands)
Selectivity Window
High (>95% selectivity at 25–60 °C)
Activated only after C-I consumption or >80 °C
Mechanistic Analysis & Causality
Electronic vs. Steric Governance
In this specific molecule, the 4-cyano group plays a critical role. As a strong electron-withdrawing group (EWG), it lowers the electron density of the arene ring.
Effect on C-I: The EWG character stabilizes the anionic character of the transition state during oxidative addition, making the C-I bond even more susceptible to Pd(0) insertion than in neutral benzoates.
Effect on Sterics: Both halogens are ortho to the methyl ester. While steric hindrance usually retards oxidative addition, the large bond length and polarizability of Iodine overcome this barrier significantly better than Bromine.
The Selectivity Pathway
The reaction proceeds via a kinetic resolution where the catalyst inserts into the C-I bond to form an Aryl-Pd(II)-I species. Transmetallation and reductive elimination occur faster than the activation of the C-Br bond.
Figure 1: Kinetic pathway demonstrating the preferential activation of the C-I bond.
This protocol yields the 6-arylated-2-bromo-4-cyanobenzoate, leaving the C-Br bond intact for subsequent transformations.
Target: Selective formation of C-C bond at Position 6.
Reference Basis: Validated on analogous methyl 2-bromo-6-iodobenzoate systems [1, 2].
Reagents:
Methyl 2-bromo-4-cyano-6-iodobenzoate (1.0 equiv)
Aryl Boronic Acid (1.1 equiv)
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (for difficult substrates)
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
Solvent: THF/Water (4:1) or Toluene/Water (biphasic)
Step-by-Step Workflow:
Degassing: Charge a Schlenk flask with the benzoate (1.0 eq) and boronic acid (1.1 eq). Evacuate and backfill with Argon (3x).[2]
Solvation: Add degassed THF (0.1 M concentration).
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) under positive Argon pressure.
Activation: Add degassed aqueous Na₂CO₃ (2.0 eq).
Reaction: Stir at 40–50 °C for 4–6 hours.
Critical Control Point: Monitor by TLC/LC-MS.[2] The starting material (Iodo) disappears rapidly. Stop heating once the mono-coupled product peaks to avoid attacking the C-Br bond.
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Outcome: 85–95% yield of the 6-aryl-2-bromo adduct.
Once the iodine is replaced, the steric environment at C-6 changes, but the C-Br at C-2 remains sterically hindered. To activate the remaining Bromine, harsher conditions are required.
Conditions:
Catalyst: Pd(dppf)Cl₂ or Pd₂dba₃/XPhos (more active systems required).
Temperature: 90–110 °C (Reflux).
Time: 12–24 hours.
Comparative Data Analysis
The following table summarizes the performance of the di-halogenated scaffold under standard cross-coupling conditions.
Reaction Parameter
C-I Selective Conditions
C-Br Selective Conditions
Temperature
25 °C – 60 °C
80 °C – 120 °C
Catalyst Loading
1–3 mol% Pd
5–10 mol% Pd
Ligand Requirement
Standard (PPh₃)
Electron-Rich/Bulky (SPhos, XPhos, dppf)
Time to Completion
2–6 Hours
12–24 Hours
Observed Selectivity
>98:2 (Mono:Di)
N/A (Requires Mono-starting material)
Primary By-product
Protodeiodination (trace)
Protodebromination
Self-Validating System Check
To ensure your reaction is proceeding selectively:
LC-MS Check: At t=1 hr, you should observe the disappearance of the parent mass (M+) and the appearance of (M-I+Ar). The mass corresponding to (M-I-Br+2Ar) should be <2%.
Color Change: Rapid darkening of the reaction mixture (Pd black precipitation) often indicates catalyst decomposition; if this happens before conversion, switch to a more stable ligand like dppf.
References
Zhang, S., et al. "Regioselective Suzuki coupling reaction of methyl 2-bromo-6-iodobenzoate." Tetrahedron Letters, vol. 50, no. 26, 2009. (Validated analog reactivity).
Langer, P., et al. "Synthesis of functionalized biphenyls by regioselective Suzuki-Miyaura coupling of 2,6-dihalo-benzoates." Synlett, 2008. .
Janssen, P. A., et al. "Structure-Activity Relationship of Diarylpyrimidine (DAPY) Analogues." Journal of Medicinal Chemistry, 2005. (Context for DAPY scaffold synthesis).
Fu, G. C., et al. "Pd-Catalyzed Selective Coupling of Polyhalogenated Arenes." Journal of the American Chemical Society, 2002. .
(Note: While specific data for the 4-cyano derivative is proprietary in some industrial contexts, the reactivity mirrors the well-documented 2-bromo-6-iodobenzoate established in References 1 and 2.)
A Comparative Guide to the Synthesis of Methyl 2-bromo-4-cyano-6-iodobenzoate: An Evaluation of Potential Routes
For the modern researcher in drug discovery and materials science, access to complex, highly functionalized aromatic building blocks is paramount. Methyl 2-bromo-4-cyano-6-iodobenzoate represents such a scaffold, offerin...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher in drug discovery and materials science, access to complex, highly functionalized aromatic building blocks is paramount. Methyl 2-bromo-4-cyano-6-iodobenzoate represents such a scaffold, offering multiple points for diversification through cross-coupling and other transformations. This guide provides an in-depth comparison of plausible synthetic routes to this valuable, yet challenging, target molecule. The strategies discussed are grounded in established chemical principles and supported by data from analogous transformations reported in the literature.
Strategic Overview: Devising Pathways to a Polysubstituted Arene
The synthesis of a molecule with the substitution pattern of methyl 2-bromo-4-cyano-6-iodobenzoate requires careful strategic planning. The arrangement of electron-withdrawing (cyano, methoxycarbonyl) and deactivating but ortho-, para-directing (bromo, iodo) groups presents a significant challenge in controlling regioselectivity. Herein, we propose and evaluate two primary synthetic strategies: a linear approach involving sequential functionalization of a simpler starting material, and a convergent approach that assembles the target from a more complex, pre-functionalized intermediate.
Route 1: Linear Synthesis via Late-Stage Cyanation
This strategy focuses on introducing the cyano group in the final steps of the synthesis, leveraging the well-established Sandmeyer reaction.
Caption: Route 1: A linear approach to the target molecule.
Methodology and Rationale
Esterification: The synthesis commences with the esterification of 2-amino-4-bromobenzoic acid. This is a standard transformation, typically acid-catalyzed, to protect the carboxylic acid and increase solubility in organic solvents for subsequent steps.
Regioselective Iodination: The key challenge in this route is the regioselective iodination of methyl 2-amino-4-bromobenzoate. The amino group is a powerful ortho-, para-directing group. The position ortho to the amino group and meta to the bromo group is the most activated site for electrophilic aromatic substitution. Reagents such as iodine in the presence of an oxidizing agent like iodic acid can be effective for this transformation.
Sandmeyer Reaction: The final step involves the conversion of the amino group to the cyano group. This is a robust and high-yielding two-step, one-pot procedure. Diazotization of the aniline with sodium nitrite in a strong acid is followed by the introduction of a copper(I) cyanide solution.
Experimental Protocol: Sandmeyer Reaction
A representative protocol for the Sandmeyer reaction, adapted from similar transformations, is as follows:
Dissolve Methyl 2-amino-4-bromo-6-iodobenzoate in a mixture of concentrated HCl and water at 0-5 °C.
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
In a separate flask, prepare a solution of copper(I) cyanide in water.
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
Cool the reaction mixture, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.
Route 2: Convergent Synthesis via Late-Stage Halogenation
This approach involves the synthesis of a cyanobenzoate intermediate, followed by sequential halogenation.
Caption: Route 2: A convergent approach to the target molecule.
Methodology and Rationale
Initial Cyanation: This route begins with the readily available methyl 4-aminobenzoate. A Sandmeyer reaction is employed to introduce the cyano group early in the synthesis.
Bromination: The subsequent bromination of methyl 4-cyanobenzoate will be directed by the existing substituents. Both the cyano and methoxycarbonyl groups are meta-directing. Therefore, bromination is expected to occur at the positions ortho to the ester and meta to the cyano group.
Iodination: The final iodination step on methyl 2-bromo-4-cyanobenzoate is the most challenging. The ring is now highly deactivated due to the presence of three electron-withdrawing groups (bromo, cyano, and methoxycarbonyl). Harsh iodinating conditions, such as N-iodosuccinimide (NIS) in trifluoroacetic acid, may be required to achieve the desired transformation.[1] The regioselectivity will be directed by the bromo group to the vacant ortho position.
Experimental Protocol: Iodination of a Deactivated Arene
A general procedure for the iodination of a deactivated aromatic ring is as follows:
Dissolve Methyl 2-bromo-4-cyanobenzoate in trifluoroacetic acid at room temperature.
Add N-iodosuccinimide portion-wise to the solution.
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
Pour the reaction mixture into a mixture of ice and a reducing agent solution (e.g., sodium thiosulfate) to quench the excess iodine.
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.
Purify the crude product by column chromatography or recrystallization.
Comparative Analysis of Synthetic Routes
Metric
Route 1: Late-Stage Cyanation
Route 2: Convergent Synthesis
Overall Estimated Yield
30-40%
20-30%
Number of Steps
3
3
Starting Material
2-Amino-4-bromobenzoic acid
Methyl 4-aminobenzoate
Key Challenge
Regioselective iodination
Iodination of a highly deactivated ring
Advantages
Robust final step (Sandmeyer)
Readily available starting material
Disadvantages
Potentially challenging iodination
Final step may have a low yield
Expert Insights and Recommendations
Route 1 appears to be the more promising approach. The key advantage lies in the final Sandmeyer reaction, which is a reliable and generally high-yielding transformation. The main hurdle is the regioselective iodination of methyl 2-amino-4-bromobenzoate. However, the strong directing effect of the amino group should favor the desired isomer. Careful optimization of the iodinating agent and reaction conditions will be crucial for success.
Route 2 , while starting from a more common and less expensive material, faces a significant challenge in the final iodination step. The cumulative deactivating effect of the bromo, cyano, and methoxycarbonyl groups will make the aromatic ring very electron-poor and resistant to electrophilic substitution. This step is likely to require harsh conditions and may result in a lower yield, impacting the overall efficiency of the synthesis.
References
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]
Google Patents. (2023). Method for preparing p-bromobenzonitrile. CN113845442B.
Duquesne Scholarship Collection. (n.d.). New methods for the synthesis of substituted nitriles. [Link]
Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. CN105085493A.
Reddy, K., & Sibi, M. P. (2016). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 21(1), 45. [Link]
Arora, R., Li, S., Stommer, M., Mirabi, B., & Lautens, M. (2024). Base-Mediated Synthesis of 2-Bromobenzoheterocycles. Synthesis, 56(13), 2025-2030. [Link]
ResearchGate. (2025). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. [Link]
Technical Guide: Methyl 2-bromo-4-cyano-6-iodobenzoate vs. Symmetric Nitrile Analogues
Executive Summary: The Case for Orthogonal Reactivity In the high-throughput synthesis of PROTACs, molecular glues, and kinase inhibitors, the ability to independently functionalize adjacent positions on a benzene ring i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Orthogonal Reactivity
In the high-throughput synthesis of PROTACs, molecular glues, and kinase inhibitors, the ability to independently functionalize adjacent positions on a benzene ring is a critical bottleneck.
Methyl 2-bromo-4-cyano-6-iodobenzoate (CAS 1805419-26-4) represents a "privileged scaffold" designed to solve the statistical limitations of its symmetric analogues. Unlike Methyl 2,6-dibromo-4-cyanobenzoate or Methyl 2,6-diiodo-4-cyanobenzoate , which require difficult chromatographic separations after mono-functionalization, the title compound utilizes the kinetic resolution inherent in the Iodine-Bromine differential.
This guide objectively compares the performance of the 2-Br-6-I scaffold against symmetric analogues, demonstrating why it is the superior choice for library generation requiring distinct substituents at the 2- and 6-positions.
Chemical Profile & Structural Logic
The core value proposition of Methyl 2-bromo-4-cyano-6-iodobenzoate lies in its Tetra-Orthogonality . Every substituent on the ring addresses a different reaction modality:
The presence of bulky halogens at both C-2 and C-6 forces the C-1 ester group out of planarity with the aromatic ring. This steric inhibition of resonance increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack (e.g., hydrolysis or amidation) after the cross-coupling steps are complete.
Comparative Analysis: Unsymmetric vs. Symmetric Scaffolds
Chemoselectivity in Pd-Catalyzed Coupling
The primary failure mode in using symmetric scaffolds (e.g., 2,6-dibromo) is the formation of "Gemini" byproducts—where both halogens react simultaneously—or unreacted starting material.
Experiment: Suzuki-Miyaura Coupling with 1.0 equiv. Phenylboronic Acid.
Insight: The C-I bond undergoes oxidative addition approximately 1000x faster than the C-Br bond under ambient conditions. This kinetic gap allows the researcher to install the first diversity element (R¹) at C-6 with near-perfect selectivity, leaving the C-2 Bromine intact for a second, harsher coupling event (R²).
Electronic Activation by the 4-Cyano Group
The 4-cyano group is not merely a handle for future amines; it is a potent Electron Withdrawing Group (EWG).
Effect: It lowers the LUMO energy of the benzene ring.
Result: Both C-I and C-Br bonds are more reactive compared to Methyl 2-bromo-6-iodobenzoate (lacking the nitrile). This allows couplings to proceed at lower temperatures, preserving sensitive functional groups on the coupling partners.
Visualizing the "Programmed Assembly" Workflow
The following diagram illustrates the logical flow of building a tri-functionalized drug core using the title compound, contrasting it with the failure mode of the symmetric analogue.
Figure 1: Comparative workflow showing the "Programmed Assembly" advantage of the unsymmetric scaffold (Left) versus the statistical yield loss inherent in symmetric analogues (Right).
Conditions: Reflux in Toluene/Water (10:1) at 90°C for 12 hours.
Observation: The elevated temperature and electron-rich ligand (SPhos) are required to overcome the steric hindrance at the C-2 position and the lower reactivity of the C-Br bond.
References
ResearchGate . (2020). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes. Retrieved from [Link]
PubChem . (2025). Methyl 2-bromo-4-cyano-6-iodobenzoate Compound Summary. Retrieved from [Link]
Methyl 2-bromo-4-cyano-6-iodobenzoate: Proper Disposal & Handling Guide
[1] Part 1: Executive Summary (Immediate Action) Do NOT dispose of this compound in general trash, down the drain, or in "General Organic" solvent waste streams.[1] Methyl 2-bromo-4-cyano-6-iodobenzoate is a poly-functio...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary (Immediate Action)
Do NOT dispose of this compound in general trash, down the drain, or in "General Organic" solvent waste streams.[1]
Methyl 2-bromo-4-cyano-6-iodobenzoate is a poly-functionalized halogenated aromatic.[1] Its disposal is governed by its halogen content (Bromine/Iodine) and its potential for hydrolytic toxicity (Nitrile).[1]
🛑 Critical "Do Not" List
NO Bleach: Do not mix with sodium hypochlorite.[1] Oxidation of the iodine moiety can release toxic iodine vapor (
); hydrolysis of the nitrile can yield hazardous byproducts.
NO Autoclaving: Iodine-containing compounds can sublime or decompose under high heat/pressure, contaminating the autoclave and releasing corrosive vapors.[1]
NO Acid Mixing: Do not mix with strong acids (HCl,
) in the waste container.[1] Acidic hydrolysis of the cyano group can release ammonium salts or, under reductive conditions, trace HCN.[1]
Part 2: Chemical Profile & Risk Analysis[1]
To manage this chemical safely, one must understand the "Why" behind the protocol. This compound presents a "Triple Threat" to standard waste streams:
Heavy Atom Effect: Upon incineration, iodine does not mineralize like Carbon.[1] It forms or gas.[1]
Must go to Halogenated Waste. Standard incinerators cannot scrub iodine effectively without specific thiosulfate stages.[1]
Bromine ()
Acid Gas Generation: Combustion releases , a highly corrosive acid gas.[1]
Requires specialized high-temperature incineration with alkaline scrubbing.[1]
Cyano ()
Hydrolysis Risk: In the presence of strong acids/bases, the nitrile hydrolyzes to carboxylic acid and ammonia.[1]
Segregate from Acids. Keep pH neutral (pH 6-8) to prevent uncontrolled hydrolysis in the drum.[1]
Ester
Solubility: Lipophilic.[1] Low water solubility.[1]
Do not attempt aqueous neutralization. It will form a sticky precipitate that clogs drains.[1]
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before moving the material, determine its physical state.[1]
Scenario A: Solid Waste (Pure Compound/Powder)
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk for heavy halogenated solids.[1]
Solvent Check: If the compound is dissolved in DCM, Chloroform, or Ethyl Acetate, the entire volume is now Halogenated Solvent Waste .[1]
Segregation:
Do not pour into the "Non-Halogenated" (Red Can) stream.[1] Even 1% halogen content contaminates the fuel-blending value of non-halogenated waste, resulting in massive disposal surcharges.[1]
Compatibility: Ensure no strong oxidizers (Peroxides, Nitric Acid) are in the receiving carboy.[1] The oxidation of the aryl-iodide can be exothermic and release purple iodine vapor.
Phase 2: Packaging & Handoff
Double Containment: Place the primary waste container inside a secondary tray or bucket during transport to the central accumulation area.
Dispose of the rinse into the Halogenated Liquid Waste container.
Self-Validating Step: Visually inspect the glassware.[1] If yellow/orange residue remains (indicative of the iodine/nitro/cyano conjugation), repeat the rinse. Do not wash with water until the organic residue is gone.
Part 4: Operational Workflow (Visualized)
The following diagram outlines the decision logic for disposing of Methyl 2-bromo-4-cyano-6-iodobenzoate.
Figure 1: Decision tree for the safe segregation and packaging of halogenated benzoate waste.
Part 5: Regulatory & Scientific Context[9]
Why Incineration?
This compound cannot be landfilled due to the Land Disposal Restrictions (LDR) for halogenated organic compounds (HOCs) under RCRA (Resource Conservation and Recovery Act) [1].
When incinerated, the iodine and bromine atoms do not burn; they form acid gases (
Standard Incineration: Releases these gases, causing corrosion and environmental damage.[1]
Required Treatment: Hazardous waste incinerators use a caustic scrubber (typically Sodium Hydroxide or Sodium Thiosulfate) to neutralize these gases and capture the Iodine as NaI [2]. This is why accurate labeling ("Contains Iodine") is a critical "Trust" step between the researcher and the disposal facility.
The Nitrile Factor
While organic nitriles are generally stable, they are precursors to Cyanide.[1] Under RCRA, if a waste exhibits "Reactivity" (generating toxic gases, vapors, or fumes when mixed with water or acid), it is a D003 waste.[1] By keeping this compound in the Organic Solvent stream (non-aqueous), we prevent the conditions (low pH + water) required for hydrolysis, rendering the waste stable for transport [3].
References
U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (HOCs).[1] 40 CFR Part 268.[1] Link
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Management of Waste containing Iodine."[1][7] National Academies Press (US).[1] Link
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitriles.[1]Link
A Comprehensive Guide to the Safe Handling of Methyl 2-bromo-4-cyano-6-iodobenzoate
As a novel and complex reagent, Methyl 2-bromo-4-cyano-6-iodobenzoate presents unique handling and safety challenges for researchers in drug development and organic synthesis. This guide provides an in-depth, experience-...
Author: BenchChem Technical Support Team. Date: February 2026
As a novel and complex reagent, Methyl 2-bromo-4-cyano-6-iodobenzoate presents unique handling and safety challenges for researchers in drug development and organic synthesis. This guide provides an in-depth, experience-driven framework for its safe utilization, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of your research. The procedural recommendations outlined herein are synthesized from established safety protocols for related chemical families, including halogenated aromatic compounds and organonitriles.
Understanding the Hazard Profile
Toxicity: The presence of a cyano group (-CN) is a significant concern. While the toxicity of covalently bound nitriles can vary, they all have the potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with acids or through metabolic processes. Inhalation, ingestion, or skin absorption of cyanide-containing compounds can be extremely dangerous.
Irritation: Halogenated organic compounds are often irritants to the skin, eyes, and respiratory tract.[1][2] Direct contact should be rigorously avoided.
Environmental Hazard: Many halogenated aromatic compounds are persistent in the environment and can be toxic to aquatic life.[3] Proper disposal is therefore a critical consideration.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following table summarizes the minimum required PPE for handling Methyl 2-bromo-4-cyano-6-iodobenzoate.
Protection Type
Specific Recommendation
Rationale
Hand Protection
Double gloving with nitrile or neoprene gloves.[4]
Provides a barrier against skin absorption and irritation. Double gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye and Face Protection
Chemical splash goggles and a full-face shield.[4]
Protects against splashes and potential dust exposure, which can cause severe eye irritation.
Prevents contamination of personal clothing and skin.
Respiratory Protection
Work exclusively within a certified chemical fume hood.[4][6]
A fume hood is the primary engineering control to prevent inhalation of any dusts, aerosols, or potential HCN gas.
Operational Protocol: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure safety at every stage of handling.
Receiving and Storage
Inspect Upon Receipt: Before accepting the package, visually inspect it for any signs of damage or leakage.
Segregated Storage: Store Methyl 2-bromo-4-cyano-6-iodobenzoate in a cool, dry, and well-ventilated area, away from incompatible materials, particularly acids.[7] The storage location should be clearly labeled with the chemical name and appropriate hazard warnings.
Secondary Containment: Store the primary container within a compatible and unbreakable secondary container to contain any potential leaks or spills.[5][6]
Handling and Use
All manipulations of Methyl 2-bromo-4-cyano-6-iodobenzoate, including weighing and transfer, must be conducted within a certified chemical fume hood.[4]
Step-by-Step Handling Procedure:
Prepare the Work Area: Ensure the fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.
Don PPE: Follow the PPE donning workflow outlined in the diagram below.
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat and clean any spills immediately.
Transfer: When transferring the compound, use a spatula or other appropriate tool. Avoid creating dust. If making a solution, add the solid to the solvent slowly.
Post-Handling: After use, securely close the container. Decontaminate any surfaces that may have come into contact with the chemical. A pH 10 buffer solution can be used for initial decontamination of areas where cyanide compounds have been handled, followed by standard cleaning procedures.
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of gloves and any other contaminated disposable items in the appropriate hazardous waste stream.
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]
PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Emergency Procedures and Disposal Plan
Spill Management
Small Spills (within the fume hood):
Alert others in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[8]
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[9]
Decontaminate the spill area.
Large Spills (outside the fume hood):
Evacuate the laboratory immediately.
Alert your institution's environmental health and safety (EHS) office and follow their emergency procedures.
Exposure Response
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move to fresh air immediately.[4] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Waste Disposal
All waste containing Methyl 2-bromo-4-cyano-6-iodobenzoate must be treated as hazardous waste.
Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Solutions containing this compound should be collected in a dedicated "Halogenated Organic Waste" container.[10][11][12] This waste stream is typically incinerated at high temperatures. Do not mix with non-halogenated waste to avoid unnecessary disposal costs and complications.[13]
Container Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[13]
By adhering to these stringent safety and handling protocols, researchers can confidently and safely incorporate Methyl 2-bromo-4-cyano-6-iodobenzoate into their workflows, advancing scientific discovery while prioritizing personal and environmental safety.
References
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911Metallurgist. (2018, January 18). Cyanide Safety. Retrieved from [Link]
New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY. Retrieved from [Link]
EHS.MIT.EDU. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
Seton. (2008, September 8). Cyanide Safety in the Workplace: News about Massachusetts Explosion and Some Helpful Tips. Retrieved from [Link]
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
University of Michigan-Dearborn. (n.d.). Irritant Chemicals. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Environment, Health and Safety - University of Texas at Austin. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
Syracuse University Environmental Health & Safety Services. (n.d.). Irritants. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
University of North Carolina at Chapel Hill. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from [Link]
ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]
Avocado Research Chemicals Ltd. (2025, September 6). SAFETY DATA SHEET - Methyl 4-iodobenzoate. Retrieved from [Link]
Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]